Technical Documentation Center

Boc-N-Me-L-2-aminohexanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Boc-N-Me-L-2-aminohexanoic acid

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Purification of Boc-N-Me-L-2-aminohexanoic Acid (Boc-N-Me-L-Norleucine)

Executive Summary Target Molecule: Boc-N-Me-L-2-aminohexanoic acid (Boc-N-Me-L-Nle-OH) CAS Registry: N/A (Derivative of 6404-28-0) Application: Peptide synthesis (Solid Phase Peptide Synthesis - SPPS).[1][2] The incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Boc-N-Me-L-2-aminohexanoic acid (Boc-N-Me-L-Nle-OH) CAS Registry: N/A (Derivative of 6404-28-0) Application: Peptide synthesis (Solid Phase Peptide Synthesis - SPPS).[1][2] The incorporation of


-methylated non-canonical amino acids like Norleucine improves metabolic stability by preventing proteolytic cleavage and enhances membrane permeability by reducing the peptide's hydrogen bond donor count.

This guide details the Benoiton


-methylation protocol , optimized for minimizing racemization, followed by a Dicyclohexylamine (DCHA) salt purification strategy . This specific purification route is chosen because 

-methylated Boc-amino acids often isolate as viscous oils; converting them to crystalline DCHA salts ensures high purity and long-term stability.

Part 1: Strategic Synthesis Planning

Route Selection: The Benoiton Modification

While reductive amination and oxazolidinone formation (Freidinger’s method) are valid strategies, the Benoiton method (MeI/NaH) remains the industry standard for scalability and direct access from commercially available Boc-amino acids.

The Challenge:

  • Permethylation: Risk of forming the betaine (quaternary ammonium).

  • Racemization:

    
    -methyl amino acids are highly prone to racemization during ester hydrolysis (saponification) because the 
    
    
    
    -methyl group removes the amide proton, eliminating a key stabilizing hydrogen bond and increasing the acidity of the
    
    
    -proton.[1][3]

The Solution:

  • Step 1: Direct methylation using Sodium Hydride (NaH) and Methyl Iodide (MeI) in THF.[4] This forms the methyl ester intermediate (Boc-N-Me-L-Nle-OMe).

  • Step 2: Controlled saponification at low temperature (

    
    ) to hydrolyze the ester without epimerizing the 
    
    
    
    -center.
  • Step 3: DCHA salt formation to crystallize the product.

Synthesis Logic Diagram

SynthesisLogic Start Starting Material: Boc-L-Norleucine Reagent Reagents: MeI (8 eq), NaH (3 eq) Solvent: THF Start->Reagent Intermediate Intermediate: Boc-N-Me-L-Nle-OMe (Methyl Ester) Reagent->Intermediate N-Methylation & Esterification Saponification Hydrolysis: LiOH, THF/H2O, 0°C Intermediate->Saponification Critical Step: Avoid Racemization Crude Crude Product: Boc-N-Me-L-Nle-OH (Oil) Saponification->Crude Acidic Workup Purification Purification: DCHA Salt Formation Crude->Purification Crystallization Final Final Product: Crystalline DCHA Salt (or Free Acid after wash) Purification->Final

Caption: Logical flow of the Benoiton synthesis and purification strategy.

Part 2: Detailed Experimental Protocol

Phase 1: -Methylation (Benoiton Protocol)

Principle: The reaction uses excess methyl iodide (MeI) and sodium hydride (NaH).[5] The NaH acts as a base to deprotonate both the carbamate nitrogen and the carboxylic acid.[5] The resulting dianion reacts with MeI. Note that MeI will alkylate the carboxylate to form a methyl ester, which must be hydrolyzed later.

Reagents:

  • Boc-L-Norleucine (

    
    )
    
  • Methyl Iodide (MeI) (

    
    , 
    
    
    
    ) - Warning: Neurotoxin
  • Sodium Hydride (NaH) (

    
    , 
    
    
    
    dispersion in oil)
  • Tetrahydrofuran (THF), anhydrous (

    
    )
    

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon.

  • Dissolution: Dissolve Boc-L-Norleucine (

    
    ) in anhydrous THF (
    
    
    
    ).
  • Addition of Electrophile: Add Methyl Iodide (

    
    ) to the solution. Cool the mixture to 
    
    
    
    in an ice bath.
    • Expert Insight: Adding MeI before the base is a specific modification to the Benoiton method that ensures the highly reactive dianion is immediately quenched by the alkylating agent, reducing side reactions.

  • Addition of Base: Carefully add NaH (

    
     dispersion) in small portions over 15 minutes. Expect vigorous hydrogen gas evolution.[5]
    
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature. Stir overnight (16 hours).
    
  • Quench: Cool back to

    
    . Carefully quench excess NaH by dropwise addition of water (
    
    
    
    ).
  • Workup: Evaporate THF under reduced pressure. Dilute the residue with Ethyl Acetate (

    
    ) and water (
    
    
    
    ).
    • The product at this stage is the Methyl Ester (Boc-N-Me-L-Nle-OMe). It will be in the organic layer.[6]

    • Wash the organic layer with

      
       aqueous 
      
      
      
      (
      
      
      ),
      
      
      
      
      (
      
      
      ), and Brine.
    • Dry over

      
      , filter, and concentrate to an oil.
      
Phase 2: Controlled Saponification (Hydrolysis)

Principle: Hydrolysis of the methyl ester to the free acid.

  • Critical Risk:

    
    -methyl amino acid esters racemize rapidly under basic conditions.[7]
    
  • Control: Use Lithium Hydroxide (LiOH) at low temperature.

Protocol:

  • Dissolve the crude methyl ester oil in THF (

    
    ) and Methanol (
    
    
    
    ).
  • Cool to

    
    .[8][9]
    
  • Add

    
     LiOH (
    
    
    
    ,
    
    
    ) dropwise.
  • Monitor: Stir at

    
    . Check TLC every 30 minutes. The reaction typically completes in 2–4 hours. Do not let it run overnight. 
    
  • Workup:

    • Evaporate volatiles (THF/MeOH) at low temperature (

      
      ).
      
    • Dilute aqueous residue with water (

      
      ) and wash with Ether (
      
      
      
      ) to remove unreacted ester or mineral oil.
    • Acidification: Acidify the aqueous layer to pH 2–3 using

      
      
      
      
      
      (avoid strong mineral acids like HCl to prevent Boc cleavage).
    • Extract immediately with Ethyl Acetate (

      
      ).
      
    • Dry (

      
      ) and concentrate to yield the crude Boc-N-Me-L-Nle-OH  as a viscous oil.
      

Part 3: Purification via DCHA Salt

Direct crystallization of


-methyl Boc-amino acids is difficult. Converting them to the Dicyclohexylamine (DCHA) salt creates a crystalline solid that can be recrystallized to high optical purity.

Protocol:

  • Salt Formation: Dissolve the crude oil (

    
     theoretical) in Diethyl Ether (
    
    
    
    ).
  • Add Dicyclohexylamine (DCHA) (

    
    , 
    
    
    
    ) dropwise with stirring.
  • Crystallization: Stir for 2–4 hours. A white precipitate (the salt) should form. If not, add Hexane dropwise until turbid and store at

    
    .
    
  • Filtration: Filter the solid and wash with cold Ether/Hexane (1:1).

  • Recrystallization (Optional but Recommended): Recrystallize from Ethyl Acetate/Hexane to remove any D-isomer (racemate).

  • Salt Release (Before Use):

    • Suspend the DCHA salt in Ethyl Acetate.[10][11][12]

    • Wash with

      
      
      
      
      
      (
      
      
      ) until the DCHA is removed (aqueous layer pH < 3).
    • Wash organic layer with brine, dry, and concentrate to obtain pure Boc-N-Me-L-Nle-OH .

Part 4: Quality Control & Characterization

Data Summary Table
ParameterSpecificationMethod
Appearance Colorless Viscous Oil (Free Acid) / White Powder (DCHA Salt)Visual
Purity

HPLC (220 nm)
Chiral Purity

ee
Chiral HPLC (Chiralpak AD-H)
Identity Consistent with Structure

-NMR, MS (ESI)
NMR Characterization (Expected)

-NMR (400 MHz, 

):
Rotamers will be present due to the

-methyl amide bond (typically 60:40 or 70:30 ratio).
  • 
     0.90 (t, 3H, terminal 
    
    
    
    )
  • 
     1.45 (s, 9H, Boc 
    
    
    
    )
  • 
     2.85 / 2.92 (s, 3H, 
    
    
    
    , split due to rotamers)
  • 
     4.30–4.70 (m, 1H, 
    
    
    
    )
Troubleshooting Logic

Troubleshooting Issue Problem Detected Racemization High D-Isomer Content Issue->Racemization LowYield Low Yield Issue->LowYield Impurity Impurity: Starting Material Issue->Impurity Action1 Reduce Saponification Temp Use LiOH at 0°C Racemization->Action1 Action2 Check NaH Quality Ensure Anhydrous THF LowYield->Action2 Action3 Increase MeI (to 10 eq) Increase Reaction Time Impurity->Action3

Caption: Troubleshooting decision matrix for synthesis deviations.

References

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation.[1] Canadian Journal of Chemistry, 55(5), 906-910. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. II. A new method for the preparation of N-methylamino acid derivatives.[1] Canadian Journal of Chemistry, 51(11), 1915-1919. [Link]

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77-81. (Note: Reference for the alternative high-fidelity route logic). [Link]

Sources

Exploratory

Technical Guide: Physicochemical Properties &amp; Handling of Boc-N-Me-L-2-aminohexanoic Acid

Executive Summary Boc-N-Me-L-2-aminohexanoic acid (synonymous with Boc-N-Me-Nle-OH or Boc-N-alpha-methyl-L-norleucine ) is a specialized non-proteinogenic amino acid derivative used critically in the design of peptidomim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-N-Me-L-2-aminohexanoic acid (synonymous with Boc-N-Me-Nle-OH or Boc-N-alpha-methyl-L-norleucine ) is a specialized non-proteinogenic amino acid derivative used critically in the design of peptidomimetics. By incorporating an N-methyl group into the norleucine backbone, this building block serves two primary functions in drug development: conformational restriction and metabolic stability .[1][2]

The N-methylation eliminates the amide proton, removing a hydrogen bond donor. This alteration disrupts alpha-helical or beta-sheet formation, often inducing a cis/trans isomerism that can lock peptides into bioactive conformations (e.g., beta-turns). Furthermore, the steric bulk of the N-methyl group, combined with the lipophilic norleucine side chain, significantly retards proteolytic degradation and enhances membrane permeability.

This guide provides a comprehensive technical profile, handling protocols for Solid Phase Peptide Synthesis (SPPS), and structural insights for researchers utilizing this compound.[2]

Part 1: Molecular Identity & Physicochemical Profile[1][2]

Core Chemical Data

The following data aggregates experimental and predicted values. Note that unlike many Boc-protected amino acids which are crystalline solids, Boc-N-Me-Nle-OH is typically isolated as a viscous oil.

PropertyValue/Description
IUPAC Name (2S)-2-[tert-butoxycarbonyl(methyl)amino]hexanoic acid
Common Name Boc-N-Me-L-Norleucine; Boc-N-Me-Nle-OH
CAS Number 117903-25-0
Molecular Formula C₁₂H₂₃NO₄
Molecular Weight 245.32 g/mol
Physical State Clear to yellow viscous oil
Solubility Soluble in DCM, DMF, DMSO, Ethyl Acetate, Chloroform.[3][4][5] Insoluble in water.[1][2]
Density ~1.055 g/cm³ (Predicted)
Boiling Point ~343.6°C (Predicted at 760 mmHg)
pKa (Carboxyl) ~4.03 (Predicted)
Optical Rotation Specific rotation is batch-dependent (typically levorotatory).[2] Refer to CoA.
Storage +2°C to +8°C (Desiccated); Stable for >2 years if sealed.[2]
Structural Visualization

The following diagram illustrates the chemical structure, highlighting the steric bulk introduced by the N-methyl group and the lipophilic norleucine side chain.

G Boc Boc Group (Acid Labile Protection) N_Atom N-Methylated Nitrogen (No H-Bond Donor) Boc->N_Atom Protects Alpha_C Alpha Carbon (L-Configuration) N_Atom->Alpha_C Side_Chain Norleucine Side Chain (-CH2-CH2-CH2-CH3) Alpha_C->Side_Chain Lipophilicity Carboxyl Carboxylic Acid (Coupling Site) Alpha_C->Carboxyl N_Me Methyl Group (-CH3) Induces Steric Clash N_Me->N_Atom Attached to N

Figure 1: Structural connectivity of Boc-N-Me-Nle-OH. The N-methyl group (blue) is the critical modification differentiating it from standard Norleucine.[2]

Part 2: Structural Dynamics & Conformational Impact[1][2]

Cis/Trans Isomerism

Unlike standard amide bonds which predominantly adopt the trans conformation (ω ≈ 180°), N-methylated amino acids exhibit a significant population of the cis conformer (ω ≈ 0°) in solution.[2]

  • Mechanism: The energy difference between cis and trans states is lowered due to the steric clash between the N-methyl group and the alpha-carbon substituent.[2]

  • Observation: In HPLC and NMR analysis, pure Boc-N-Me-Nle-OH often appears as two distinct peaks or a broadened peak. Do not mistake this for impurity. These are rotamers that interconvert slowly on the NMR timescale.[1][2]

Lipophilicity and Permeability

The replacement of the amide proton (N-H) with a methyl group (N-CH₃) has a twofold effect on lipophilicity:[2]

  • H-Bond Donor Removal: Eliminates the energetic penalty of desolvating the polar N-H bond when entering a lipid bilayer.[2]

  • Surface Area: The norleucine side chain (butyl group) is already lipophilic; N-methylation further increases the LogP.[2]

  • Result: Peptides containing Boc-N-Me-Nle-OH often show 10–100x improved passive membrane permeability compared to their non-methylated counterparts.

Part 3: Synthetic Utility & Handling (SPPS)[1][2]

Handling the "Oil"

Since Boc-N-Me-Nle-OH is an oil, standard weighing protocols for solids are imprecise.

  • Protocol: Dissolve the entire oily content of the manufacturer's vial into a known volume of DMF to create a standardized stock solution (e.g., 0.5 M). Aliquot this solution by volume for synthesis.

Coupling Challenges

Coupling to an N-methylated residue is the rate-limiting step in SPPS. The N-methyl group creates severe steric hindrance, blocking the approach of the incoming activated amino acid.

Recommended Coupling Protocol (Solid Phase):

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[2] Standard HBTU/TBTU are often insufficient.[1][2]

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).[1][2]

  • Conditions:

    • Stoichiometry: 4 equiv Amino Acid : 4 equiv HATU : 8 equiv DIEA.[1][2]

    • Time: Double coupling is mandatory. 2 x 1 hour at Room Temperature.

    • Microwave: Highly recommended.[1][2] 75°C for 5–10 minutes significantly improves yield.[2]

  • Monitoring: Ninhydrin (Kaiser) test is false negative for secondary amines.[1][2] Use the Chloranil Test or Bromophenol Blue to monitor deprotection and coupling completion.[2]

SPPS Workflow Diagram

The following flowchart details the specific decision matrix for coupling N-methylated residues.

SPPS_Workflow Start Start: Resin-Bound Peptide (N-Terminus Deprotected) Identify Is the incoming AA N-Methylated? Start->Identify Standard Standard Coupling (HBTU/DIEA) Identify->Standard No Difficult Difficult Coupling Protocol (Boc-N-Me-Nle-OH) Identify->Difficult Yes Activation Activation: 4 eq. AA + 4 eq. HATU + 8 eq. DIEA in DMF Difficult->Activation Coupling Coupling Reaction: 2 x 1 hr (RT) OR 10 min @ 75°C (Microwave) Activation->Coupling Check Monitoring Test: Chloranil or Bromophenol Blue Coupling->Check Success Proceed to Next Cycle Check->Success Blue -> Colorless Fail Recouple with PyBroP or Triphosgene Check->Fail Remains Blue

Figure 2: Decision matrix for coupling sterically hindered N-methyl amino acids like Boc-N-Me-Nle-OH.

Part 4: Biological Implications[1][2]

Proteolytic Stability

Peptide bonds involving N-methyl amino acids are highly resistant to proteases (e.g., chymotrypsin, pepsin).[1][2] The methyl group physically blocks the enzyme's active site from accessing the scissile bond.[1][2]

  • Application: Ideal for extending the half-life (t1/2) of peptide therapeutics in plasma.[2]

Receptor Selectivity

N-methylation restricts the conformational space of the peptide backbone.[2]

  • Effect: This can freeze a peptide in a bioactive conformation, potentially increasing affinity for a target receptor while decreasing affinity for off-targets (improving the selectivity profile).[2]

References

  • ChemicalBook . (2025).[2] BOC-MENLE-OH (CAS 117903-25-0) Chemical Properties. Retrieved from [2]

  • PubChem . (2025).[2][3] Boc-N-Me-Phe-OH (Analogous Property Data). National Library of Medicine.[1][2] Retrieved from [2]

  • Chatterjee, J., et al. (2008).[2] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. (Contextual grounding for N-methylation effects).

  • Biron, E., et al. (2006).[1][2] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. (Protocol grounding for SPPS).

  • Sigma-Aldrich . (2025). Boc-Nle-OH Product Sheet (Non-methylated comparison). Retrieved from [2]

Sources

Foundational

Spectroscopic data (NMR, MS, IR) for Boc-N-Me-L-2-aminohexanoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of Boc-N-Me-L-2-aminohexanoic acid Abstract N-methylated amino acids are crucial building blocks in contemporary peptide science and drug development, pri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Boc-N-Me-L-2-aminohexanoic acid

Abstract

N-methylated amino acids are crucial building blocks in contemporary peptide science and drug development, prized for their ability to enhance metabolic stability, improve cell permeability, and modulate conformation. Boc-N-Me-L-2-aminohexanoic acid, also known as Boc-N-methyl-L-norleucine, is a valuable derivative that incorporates these advantages. Rigorous structural verification is paramount to ensure the integrity of subsequent synthetic applications. This technical guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the definitive characterization of this compound. It is designed for researchers and scientists in organic chemistry and drug discovery, offering not just data, but the underlying principles and field-proven methodologies for its acquisition and interpretation.

Molecular Structure and Overview

Boc-N-Me-L-2-aminohexanoic acid is an α-amino acid derivative featuring two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the amino nitrogen and an N-methyl group. These features introduce specific spectroscopic signatures that are essential for its identification.

Caption: Molecular Structure of Boc-N-Me-L-2-aminohexanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. For Boc-N-Me-L-2-aminohexanoic acid, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure. The choice of solvent is critical; deuterated chloroform (CDCl₃) is commonly used, but deuterated dimethyl sulfoxide (DMSO-d₆) may be employed if solubility is an issue or to observe the acidic proton.[1]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of hydrogen atoms. The N-methylation results in the disappearance of the N-H proton signal (typically a doublet around 7 ppm for the non-methylated parent compound) and the appearance of a new singlet for the N-CH₃ group.[2]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10-12 Broad Singlet 1H COOH The acidic proton of the carboxylic acid is often broad and may exchange with trace water. Its visibility depends on solvent and concentration.
~4.5 - 4.8 Multiplet 1H α-CH This proton is adjacent to the carbonyl and the nitrogen atom, leading to a downfield shift.
~2.8 - 3.0 Singlet 3H N-CH₃ The key signature of N-methylation. Appears as a sharp singlet due to the lack of adjacent protons.
~1.8 - 1.6 Multiplet 2H β-CH₂ Protons on the carbon adjacent to the α-carbon.
1.45 Singlet 9H C(CH₃)₃ (Boc) The nine equivalent protons of the tert-butyl group give a strong, characteristic singlet.[3]
~1.3 Multiplet 4H γ-CH₂ & δ-CH₂ Overlapping signals from the methylene groups in the alkyl chain.

| ~0.9 | Triplet | 3H | ε-CH₃ | The terminal methyl group of the hexanoyl side chain, split into a triplet by the adjacent CH₂ group. |

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range (e.g., 0-14 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the signals and analyze the multiplicities.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. It is particularly useful for identifying quaternary carbons and carbonyl groups, which are invisible in the ¹H NMR spectrum.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~175-179 C OOH The carboxylic acid carbonyl carbon is typically the most downfield signal.[4]
~155-157 N-C =O (Boc) The urethane carbonyl of the Boc group.[5]
~80-82 C (CH₃)₃ (Boc) The quaternary carbon of the Boc group.
~58-62 α-C H The α-carbon, shifted downfield by the adjacent nitrogen and carbonyl group.
~30-35 N-C H₃ The N-methyl carbon, a key indicator of successful methylation.
~30-32 β-C H₂ Alkyl chain carbon.
~28.3 C(C H₃)₃ (Boc) The three equivalent methyl carbons of the Boc group give a strong signal.
~27-29 δ-C H₂ Alkyl chain carbon.
~22-24 γ-C H₂ Alkyl chain carbon.

| ~13-14 | ε-C H₃ | The terminal methyl carbon of the alkyl chain. |

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Acquire the spectrum on the same spectrometer used for proton NMR.

  • Acquisition Parameters:

    • Set a wider spectral width (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.

    • A greater number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically keeps the molecule intact.[1]

Expected Mass Spectrometry Data (ESI)

Ion Mode m/z (Calculated for C₁₂H₂₃NO₄) Description
[M+H]⁺ Positive 246.1705 Protonated molecule. The most common adduct in positive ion mode.
[M+Na]⁺ Positive 268.1525 Sodiated molecule. Often observed alongside the [M+H]⁺ ion.

| [M-H]⁻ | Negative | 244.1549 | Deprotonated molecule. The primary ion observed in negative ion mode. |

Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition. Tandem MS (MS/MS) experiments can induce fragmentation, offering further structural proof. The most common and diagnostic fragmentation pathway for Boc-protected amino acids is the loss of the Boc group or components thereof.

parent [M+H]⁺ m/z = 246.17 frag1 Loss of isobutylene [M+H - C₄H₈]⁺ m/z = 190.09 parent->frag1 - 56.06 Da frag3 Loss of CO₂ [M+H - CO₂]⁺ m/z = 202.18 parent->frag3 - 44.00 Da frag2 Loss of Boc group [M+H - C₅H₉O₂]⁺ m/z = 146.10 frag1->frag2 - CO₂ (-44 Da)

Caption: Key ESI-MS/MS fragmentation pathways for Boc-N-Me-L-2-aminohexanoic acid.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with an ESI source.

  • LC Method (Optional but recommended for purity):

    • Inject a small volume (1-5 µL) onto a C18 reverse-phase column.

    • Elute with a gradient of water and acetonitrile (both often containing 0.1% formic acid to promote protonation).

  • MS Acquisition:

    • Acquire spectra in both positive and negative ion modes over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

    • For HRMS, use a high-resolution instrument (e.g., TOF or Orbitrap).

    • For fragmentation studies, perform a product ion scan on the precursor ion (e.g., m/z 246.17).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method used to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibration
2500-3300 Broad O-H (Carboxylic Acid) Stretching
2960-2850 Strong C-H (Alkyl) Stretching
~1740 Strong C=O (Carboxylic Acid) Stretching
~1690 Strong C=O (Boc Urethane) Stretching

| ~1160 | Strong | C-O | Stretching |

The IR spectrum provides a clear fingerprint for the molecule. The two distinct carbonyl (C=O) stretches are critical for confirming the presence of both the carboxylic acid and the Boc protecting group. The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat (liquid/oil): Place a small drop of the sample between two salt (NaCl or KBr) plates.

    • Solid (KBr pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.

  • Acquisition: Place the sample in the spectrometer's sample holder.

  • Data Collection: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Perform a background scan first, which is automatically subtracted from the sample spectrum.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete structural picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods. Each technique provides a piece of the puzzle, and together they offer unambiguous structural confirmation.

start Purified Compound Boc-N-Me-L-2-aminohexanoic acid ms Mass Spectrometry (ESI-MS) start->ms ir Infrared Spectroscopy (FT-IR) start->ir nmr NMR Spectroscopy (¹H, ¹³C) start->nmr mw Molecular Weight Confirmed (e.g., 245.16 g/mol) ms->mw fg Functional Groups Identified (C=O, OH, Boc) ir->fg ch C-H Framework Elucidated (Connectivity & Stereochemistry) nmr->ch final Structure Confirmed mw->final fg->final ch->final

Caption: Workflow for the integrated spectroscopic confirmation of the target compound.

Conclusion

The structural elucidation of Boc-N-Me-L-2-aminohexanoic acid is achieved through a synergistic application of NMR, MS, and IR spectroscopy. The ¹H NMR confirms the presence and connectivity of all protons, with the N-CH₃ singlet being a key diagnostic signal. The ¹³C NMR complements this by identifying all carbon environments, including the crucial carbonyl and quaternary carbons. High-resolution mass spectrometry validates the elemental composition and molecular weight, while IR spectroscopy provides rapid confirmation of essential functional groups. Together, these techniques provide a robust and self-validating dataset essential for ensuring the quality and identity of this important synthetic building block.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). S-2-aminohexanoic acid. Retrieved from PubChem. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000411 - L-Norleucine. Retrieved from BMRB. [Link]

  • MDPI. (2014). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD2Cl2. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Sciforum. (2005). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Retrieved from Sciforum. [Link]

Sources

Exploratory

Strategic Sourcing and Application of Boc-N-Me-L-Nle-OH in Peptide Therapeutics

Executive Summary Boc-N-Me-L-2-aminohexanoic acid (also known as Boc-N-Me-L-Norleucine or Boc-N-Me-L-Nle-OH ) is a specialized non-proteinogenic amino acid used primarily in the design of peptidomimetics and protease-res...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-N-Me-L-2-aminohexanoic acid (also known as Boc-N-Me-L-Norleucine or Boc-N-Me-L-Nle-OH ) is a specialized non-proteinogenic amino acid used primarily in the design of peptidomimetics and protease-resistant peptide therapeutics. Unlike its non-methylated counterpart (Boc-Nle-OH), this compound is not a commodity building block. It is characterized by restricted commercial availability, often requiring custom synthesis or sourcing from Tier-2 specialty vendors.

This guide provides a technical roadmap for sourcing this compound, a benchmark for pricing, and a validated protocol for in-house synthesis ("Make vs. Buy" decision matrix), alongside critical handling data regarding its propensity for diketopiperazine (DKP) formation.

Technical Profile & Identity

Before sourcing, it is critical to distinguish this compound from its structural isomers (e.g., N-Me-Leucine) to prevent costly procurement errors.

PropertySpecification
Common Name Boc-N-Me-L-Nle-OH
Systematic Name (2S)-2-[tert-butoxycarbonyl(methyl)amino]hexanoic acid
CAS Number 117903-25-0 (Verify against CAS 6404-28-0 for non-methylated)
Molecular Formula C₁₂H₂₃NO₄
Molecular Weight 245.32 g/mol
Appearance Viscous oil or low-melting waxy solid (often hygroscopic)
Solubility High in DCM, DMF, THF; low in water
Key Feature N-Methylation : Increases lipophilicity, membrane permeability, and proteolytic stability.[1]

Market Landscape: Availability & Pricing[1][2][3][4][5]

The "Availability Gap"

Boc-N-Me-L-Nle-OH is a Tier-3 Specialty Reagent . Major catalog suppliers (Sigma-Aldrich, Merck, Fisher) typically stock the non-methylated Boc-Nle-OH but rarely hold the N-methylated version in inventory due to its lower turnover and shelf-life stability issues.

Sourcing Strategy:

  • Primary Channel: Specialty peptide building block vendors (e.g., Texas Biogene, Watanabe Chemical, specific Chinese CROs).

  • Secondary Channel: Custom synthesis service (Enamine, Chem-Impex).

  • Lead Time: Stock items: 1–2 weeks. Custom synthesis: 4–6 weeks.

Pricing Benchmark (2025/2026 Estimates)

Prices are highly volatile and volume-dependent. The N-methylation step adds a significant premium (approx. 10–15x) over standard Boc-Nle-OH.

Pack SizeEstimated Price Range (USD/EUR)Price Per GramCommercial Status
1 g $120 – $180$150/gRarely in Stock (Custom Quote)
5 g $450 – $600$100/gOccasional Stock
25 g $600 – $800~$28/gBulk Order (Best Value)

Sourcing Insight: Texas Biogene has historically listed 25g packs at ~€570, representing a significant discount per gram compared to 1g aliquots. Always request a Certificate of Analysis (CoA) confirming Chiral Purity >99% ee , as N-methylation conditions can induce racemization.

The "Make vs. Buy" Decision: In-House Synthesis

If commercial lead times (>4 weeks) are prohibitive, in-house synthesis is a viable option. The standard route utilizes the Benoiton Method (MeI/NaH), which allows direct N-methylation of the Boc-amino acid without ester protection, provided strict stoichiometry is maintained.

Synthesis Workflow (Benoiton Method)

Reaction Logic:

  • Deprotonation: NaH removes the carboxyl proton first, then the carbamate (Boc-NH) proton.[2]

  • Methylation: Methyl iodide (MeI) alkylates the nitrogen.[1][3]

  • Selectivity: The carboxylate anion protects the C-terminus from esterification if the reaction temperature is controlled, though transient methyl ester formation can occur (saponification may be required as a cleanup step).

SynthesisRoute Start Boc-L-Nle-OH (CAS 6404-28-0) Step1 Deprotonation (NaH, 3.0 eq, THF, 0°C) Start->Step1 Dissolve in THF Inter Intermediate (Dianion Species) Step1->Inter Form Na+ Salt Step2 Methylation (MeI, 8.0 eq, 24h) Quench Quench & Acidify (H2O / Citric Acid) Step2->Quench Reaction Complete Inter->Step2 Add MeI Product Boc-N-Me-L-Nle-OH (CAS 117903-25-0) Quench->Product Extraction (EtOAc)

Figure 1: Direct N-methylation of Boc-L-Norleucine via Sodium Hydride and Methyl Iodide.

Experimental Protocol (Self-Validating)

Reagents:

  • Boc-L-Nle-OH (1.0 eq)

  • Sodium Hydride (60% dispersion, 3.0 eq)

  • Methyl Iodide (8.0 eq) [Caution: Carcinogen]

  • Anhydrous THF[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon. Dissolve Boc-L-Nle-OH in anhydrous THF (concentration ~0.1 M).

  • Addition: Cool to 0°C. Add MeI (8.0 eq) before the base to minimize side reactions.

  • Initiation: Add NaH (3.0 eq) cautiously in portions. Evolution of H₂ gas will be vigorous.

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature and stir for 24 hours.

  • Validation (TLC/LCMS): Monitor disappearance of starting material. N-methylated products typically run slightly higher on TLC (silica, MeOH/DCM) and show a +14 Da mass shift.

  • Workup: Quench with water (carefully!). Evaporate THF. Acidify aqueous layer with 5% citric acid to pH 3. Extract with Ethyl Acetate (3x).[1][4]

  • Purification: If methyl ester is observed (M+15), treat the crude with LiOH in THF/H2O for 2 hours to hydrolyze back to the free acid.

Application Risks: Diketopiperazine (DKP) Formation

As a Senior Application Scientist, I must highlight the primary failure mode when using Boc-N-Me-L-Nle-OH in Solid Phase Peptide Synthesis (SPPS).

The Risk: N-methyl amino acids favor the cis-peptide bond conformation. When Boc-N-Me-Nle is the N-terminal residue (or penultimate), it is highly prone to nucleophilic attack on the preceding carbonyl during deprotection, leading to Diketopiperazine (DKP) formation and peptide chain truncation.

DKP_Mechanism Resin Peptide-Resin (H2N-AA2-AA1-Resin) Coupling Coupling Boc-N-Me-Nle-OH (Standard Conditions) Resin->Coupling Protected Boc-(N-Me-Nle)-AA2-AA1-Resin Coupling->Protected Deprotection Boc Removal (TFA/DCM) Protected->Deprotection FreeAmine H-(N-Me-Nle)-AA2-AA1-Resin (Unstable Intermediate) Deprotection->FreeAmine Cyclization Spontaneous Cyclization (DKP Formation) FreeAmine->Cyclization High Risk due to N-Me cis-conformation Cleavage Chain Loss + DKP Byproduct Cyclization->Cleavage Peptide detached from resin

Figure 2: Mechanism of peptide chain loss via Diketopiperazine (DKP) formation during SPPS.

Mitigation Strategies:

  • Steric Bulk: Use bulky resins (e.g., Trityl chloride resin) if N-Me-Nle is at the C-terminus.

  • Rapid Coupling: When coupling the next amino acid onto the N-Me-Nle N-terminus, use highly active coupling reagents (HATU or COMU ) to outcompete the cyclization rate.

  • Fmoc vs. Boc: If possible, use Fmoc chemistry. While DKP still occurs, the base-labile deprotection (piperidine) can sometimes be managed better than acidolysis for specific sequences, although N-methyl DKP formation is generally acid-catalyzed. Note: For Boc chemistry, the TFA deprotection step is the danger zone.

References

  • LookChem. (2025). Boc-N-Me-Nle-OH Product Entry & Suppliers (CAS 117903-25-0).[5][6] Retrieved from [Link]

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids: Synthesis and properties of N-methylamino acid derivatives. Canadian Journal of Chemistry, 55(5), 906-910. (Foundational method for NaH/MeI methylation).[1][3]

  • Texas Biogene. (2025). Catalog Entry: Boc-N-Me-Nle-OH. Retrieved from [Link]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. (Review of DKP risks and coupling reagents).

Sources

Foundational

Solubility and stability of Boc-N-Me-L-2-aminohexanoic acid

Technical Monograph: Physicochemical Profiling and Handling of Boc-N-Me-L-2-aminohexanoic Acid CAS Number: 117903-25-0 Synonyms: Boc-N-Me-Nle-OH, N-alpha-t-Butoxycarbonyl-N-alpha-methyl-L-norleucine Formula: C₁₂H₂₃NO₄ Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Handling of Boc-N-Me-L-2-aminohexanoic Acid

CAS Number: 117903-25-0 Synonyms: Boc-N-Me-Nle-OH, N-alpha-t-Butoxycarbonyl-N-alpha-methyl-L-norleucine Formula: C₁₂H₂₃NO₄ Molecular Weight: 245.32 g/mol [1]

Executive Summary

Boc-N-Me-L-2-aminohexanoic acid (Boc-N-Me-Nle-OH) is a specialized non-proteinogenic amino acid derivative used primarily in the synthesis of peptidomimetics and protease-resistant peptide therapeutics. The incorporation of the N-methyl group serves two critical functions: it abolishes the hydrogen bond donor capability of the amide backbone, thereby increasing lipophilicity and membrane permeability, and it introduces steric hindrance that drastically reduces proteolytic cleavage.

However, this structural modification introduces significant challenges in solid-phase peptide synthesis (SPPS), specifically regarding coupling efficiency and optical purity . Unlike standard amino acids, N-methylated derivatives are prone to rapid racemization during activation and can induce spontaneous diketopiperazine (DKP) formation when positioned at the dipeptide stage. This guide details the solubility parameters, stability matrices, and validated handling protocols required to utilize this building block effectively.

Molecular Architecture & Physicochemical Basis

The physicochemical behavior of Boc-N-Me-Nle-OH is governed by the interplay between its lipophilic norleucine side chain and the N-methylation of the backbone amine.

Structural Impact of N-Methylation
  • Solubility Enhancement: In standard amino acids, intermolecular hydrogen bonding (N-H···O=C) leads to crystal lattice stability and aggregation. The N-methyl group in Boc-N-Me-Nle-OH eliminates this donor, disrupting lattice energy. Consequently, this compound often exists as a viscous oil or low-melting solid and exhibits superior solubility in organic solvents compared to Boc-Nle-OH.

  • Conformational Bias: The N-methyl group introduces steric clash with the side chain and the carbonyl oxygen, increasing the population of the cis-peptide bond conformer (up to 30-40% in solution vs. <1% for non-methylated residues). This "kink" affects the folding kinetics of the growing peptide chain.

Solubility Profile
Solvent ClassSolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Primary solvent for dissolution; excellent solvation of the lipophilic butyl side chain.
Amide DMF, NMPHigh (>100 mg/mL) Standard SPPS solvents; effectively disrupt any residual dipole-dipole interactions.
Sulfoxide DMSOHigh (>100 mg/mL) Effective, though rarely needed due to high solubility in DCM/DMF.
Alcohol Methanol, EthanolModerate to High Soluble, but avoid for coupling reactions due to potential esterification side reactions.
Aqueous WaterNegligible Highly hydrophobic due to the combination of the Boc group, N-methyl group, and butyl side chain.

Stability Matrix & Degradation Pathways

Chemical Stability[2]
  • Acid Lability (Boc Removal): The tert-butyl carbamate group is cleaved by moderate strength acids (e.g., 50% TFA in DCM or 4M HCl in dioxane). The mechanism involves protonation of the carbonyl oxygen followed by loss of the tert-butyl cation.

  • Base Stability: The compound is stable to tertiary amines (DIEA, NMM) used in coupling. However, strong bases (NaOH, LiOH) can cause hydrolysis if the carboxyl group is esterified.

Racemization Risk (Critical)

N-methylated amino acids are exceptionally prone to racemization during carboxyl activation.

  • Mechanism: Upon activation (e.g., forming an active ester), the carbonyl oxygen of the N-protecting group (Boc) or the preceding peptide bond can attack the activated carboxyl carbon. This forms an oxazolonium ion (or oxazolone).

  • The N-Me Factor: The N-methyl group increases the electron density on the nitrogen, making the carbonyl oxygen more nucleophilic and stabilizing the cationic transition state, thereby accelerating oxazolone formation. This intermediate readily enolizes, destroying the chirality at the alpha-carbon.

Diketopiperazine (DKP) Formation

If Boc-N-Me-Nle-OH is the second residue in a sequence (i.e., coupled to a resin-bound amino acid) and the N-terminal Boc group is removed, the free N-methyl amine can intramolecularly attack the C-terminal benzyl ester linkage (common in Merrifield resin). This releases the dipeptide as a cyclic DKP, reducing yield and terminating the chain.

Visualization of Mechanisms

G BocNMe Boc-N-Me-Nle-OH Activated Activated Ester (O-Acylurea/OBt) BocNMe->Activated Activation (HATU/DIPEA) Oxazolone Oxazolonium Ion (Achiral Intermediate) Activated->Oxazolone Slow Cyclization (Side Reaction) Coupled Native Peptide Bond (L-Isomer) Activated->Coupled Fast Coupling (Nucleophilic Attack) Racemic Racemic Product (DL-Mixture) Oxazolone->Racemic Enolization & Opening

Figure 1: Competitive pathways during coupling. Rapid coupling kinetics are required to outcompete the formation of the racemization-prone oxazolonium intermediate.

Operational Protocols

Storage and Handling[3]
  • Storage: Store at -20°C in a desiccated environment. Warm to room temperature before opening to prevent condensation, which can hydrolyze active esters if pre-activated.

  • Physical State: If the compound appears as a viscous oil (common for N-methylated derivatives), dissolve in DCM to create a standardized stock solution (e.g., 0.5 M) for easier volumetric transfer.

Dissolution for SPPS
  • Calculate the required mass for a 3-fold to 5-fold excess relative to the resin loading.

  • Dissolve Boc-N-Me-Nle-OH in a minimum volume of DCM or DMF .

    • Note: DCM is preferred for dissolution to minimize viscosity, but DMF is required if heating is used during coupling.

Optimized Coupling Protocol (Anti-Racemization)

To minimize racemization, use high-reactivity coupling reagents that ensure amide bond formation occurs faster than oxazolone formation.

  • Recommended Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine). Collidine is less basic and may further reduce racemization.

  • Additives: HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HOBt for N-methylated amino acids.

Step-by-Step Procedure:

  • Activation:

    • Mix Boc-N-Me-Nle-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add DIPEA (6 eq) immediately before adding to the resin.

    • Crucial:Do not pre-activate for more than 30 seconds. Prolonged pre-activation increases oxazolone formation.

  • Coupling:

    • Add the activated mixture to the resin-bound amine.

    • Agitate for 2–4 hours . N-methyl couplings are sterically hindered and slower than standard couplings.

    • Optional: Double coupling is highly recommended.

  • Monitoring:

    • Standard colorimetric tests (Kaiser test) do not work on secondary amines (i.e., checking if the previous N-methyl residue coupled). Use the Chloranil test or Acetaldehyde/Chloranil test for secondary amines.

Preventing DKP Formation

If Boc-N-Me-Nle-OH is the N-terminal residue of a dipeptide on a benzyl-ester resin:

  • Avoid base treatments after Boc removal.

  • Perform the subsequent coupling immediately using a highly activated symmetric anhydride or acid fluoride protocol to outpace the cyclization.

References

  • Benoiton, N. L. (2019). Chemistry of Peptide Synthesis. CRC Press.
  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science.

Sources

Exploratory

The Strategic Imperative of N-Methylation in Unnatural Amino Acids: A Guide for Advanced Drug Development

Abstract N-methylation, the substitution of a methyl group for the amide proton in the backbone of a peptide, represents a subtle yet profound modification in the design of unnatural amino acids for therapeutic applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methylation, the substitution of a methyl group for the amide proton in the backbone of a peptide, represents a subtle yet profound modification in the design of unnatural amino acids for therapeutic applications. This strategic alteration serves as a powerful tool to overcome the inherent pharmacokinetic liabilities of peptide-based drug candidates, such as poor metabolic stability and low cell permeability. By introducing steric hindrance and eliminating a hydrogen bond donor, N-methylation fundamentally reshapes the conformational landscape and physicochemical properties of a peptide. This guide provides an in-depth exploration of the multifaceted role of N-methylation in unnatural amino acids, offering researchers and drug development professionals a comprehensive understanding of its impact on peptide structure, function, and therapeutic potential. We will delve into the mechanistic underpinnings of its effects, detail robust synthetic and analytical methodologies, and provide actionable insights for its rational application in medicinal chemistry.

The Rationale for N-Methylation: Overcoming the Peptide Paradox

Native peptides often exhibit high potency and target selectivity, making them attractive starting points for drug discovery. However, their progression into viable therapeutics is frequently thwarted by a number of challenges:

  • Proteolytic Instability: The amide bonds of the peptide backbone are susceptible to cleavage by proteases in the body, leading to rapid degradation and a short in-vivo half-life.

  • Poor Membrane Permeability: The high density of hydrogen bond donors and acceptors in the peptide backbone results in a large desolvation penalty upon transitioning from an aqueous environment to the lipid bilayer of cell membranes, thus limiting oral bioavailability and cellular uptake.[1][2]

  • Conformational Flexibility: The inherent flexibility of linear peptides can lead to a multitude of conformations in solution, only a fraction of which may be bioactive. This can result in reduced binding affinity and selectivity for the target receptor.

N-methylation of unnatural amino acids directly addresses these limitations, offering a strategic approach to engineer "drug-like" properties into peptide candidates.[3][4][5] The introduction of a methyl group on the amide nitrogen sterically shields the adjacent carbonyl group from proteolytic attack, significantly enhancing metabolic stability.[1][6][7] Furthermore, the removal of the amide proton as a hydrogen bond donor reduces the molecule's overall polarity and desolvation energy, thereby improving its ability to passively diffuse across cellular membranes.[1][8]

The Structural and Functional Consequences of N-Methylation

The impact of N-methylation extends beyond simply improving pharmacokinetic parameters; it profoundly influences the conformational preferences and, consequently, the biological activity of a peptide.

Conformational Control and Pre-organization

The steric bulk of the N-methyl group restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, effectively constraining the accessible conformational space.[1][9] This can be leveraged to stabilize specific secondary structures, such as β-turns, which are often crucial for receptor recognition.[7][10] By pre-organizing the peptide into its bioactive conformation, N-methylation can lead to an increase in binding affinity.

The Cis/Trans Amide Bond Isomerism

A key consequence of N-methylation is the lowering of the energy barrier for cis-trans isomerization of the amide bond.[11][12][13] While the trans conformation is overwhelmingly favored in non-methylated peptides, the cis conformation can be significantly populated in N-methylated analogues.[14] This can lead to the presence of multiple, slowly interconverting conformers in solution, which can complicate purification and analysis but also presents an opportunity to explore novel conformational landscapes for receptor binding.

Altered Solubility and Lipophilicity

N-methylation generally increases the lipophilicity of a peptide, a desirable trait for membrane permeability.[11][12][15] However, this can be accompanied by a decrease in aqueous solubility.[1] This trade-off must be carefully considered during the design phase, as poor solubility can hinder formulation and administration. Computational studies have shown that while lipophilicity increases, N-methylation can also lead to an increase in aqueous solubility in some contexts due to changes in polarization and dipole moment.[11][12][13]

The following diagram illustrates the key impacts of N-methylation on a peptide backbone:

G Impact of N-Methylation on Peptide Properties cluster_0 N-Methylation cluster_1 Physicochemical & Pharmacokinetic Effects cluster_2 Structural & Conformational Effects N-Methylation N-Methylation Increased Proteolytic Stability Increased Proteolytic Stability N-Methylation->Increased Proteolytic Stability Steric Shielding Increased Cell Permeability Increased Cell Permeability N-Methylation->Increased Cell Permeability Reduced H-Bonding Increased Lipophilicity Increased Lipophilicity N-Methylation->Increased Lipophilicity Altered Solubility Altered Solubility N-Methylation->Altered Solubility Restricted Backbone Conformation Restricted Backbone Conformation N-Methylation->Restricted Backbone Conformation Steric Hindrance Cis/Trans Isomerism Cis/Trans Isomerism N-Methylation->Cis/Trans Isomerism Lowered Energy Barrier Loss of H-Bond Donor Loss of H-Bond Donor N-Methylation->Loss of H-Bond Donor Promotes Beta-Turns Promotes Beta-Turns Restricted Backbone Conformation->Promotes Beta-Turns

Caption: Key consequences of N-methylation on peptide properties.

Synthetic Strategies for N-Methylated Unnatural Amino Acids

The synthesis of N-methylated peptides presents unique challenges due to the increased steric hindrance of the N-methylated amine, which can lead to low coupling yields.[1] Several strategies have been developed to address these challenges, both in the synthesis of the N-methylated amino acid monomers and their incorporation into peptide sequences.

Synthesis of N-Methylated Amino Acid Monomers

While some N-methylated amino acids are commercially available, they are often expensive.[16] In-house synthesis is a viable alternative. A widely used and efficient method involves the use of a 2-nitrobenzenesulfonyl (o-NBS) protecting group.[16][17] This three-step sequence involves:

  • Protection of the amino acid's α-amino group with o-NBS-Cl.

  • N-methylation of the resulting sulfonamide.

  • Removal of the o-NBS group to yield the N-methylated amino acid.

This method is compatible with the protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS).[16]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The coupling of an amino acid to a sterically hindered N-methylated residue on the solid support is a critical and often challenging step. Standard coupling reagents may not be efficient enough to drive the reaction to completion.

Specialized coupling reagents have been shown to be effective for these difficult couplings. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often used with a base like diisopropylethylamine (DIEA).[7][18]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)): These have also demonstrated success in coupling to N-methylated residues.[19]

An alternative to synthesizing and coupling pre-methylated monomers is to perform the methylation directly on the resin-bound peptide.[20] The Biron-Kessler method, which is an adaptation of the o-NBS chemistry for solid-phase synthesis, is a prominent example. This approach allows for the site-selective methylation of specific residues within a peptide sequence.

The following diagram outlines a general workflow for the synthesis of an N-methylated peptide using SPPS:

G Workflow for Solid-Phase Synthesis of N-Methylated Peptides Start Start Swell_Resin 1. Swell Resin in DMF/NMP Start->Swell_Resin Fmoc_Deprotection 2. Fmoc Deprotection Swell_Resin->Fmoc_Deprotection Couple_AA 3. Couple Fmoc-AA-OH Fmoc_Deprotection->Couple_AA Wash_Resin 5. Wash Resin Couple_AA->Wash_Resin Couple_NMe_AA 4. Couple Fmoc-N-Me-AA-OH (Use HATU/DIEA or PyBOP) Couple_NMe_AA->Wash_Resin Repeat_Cycle More Residues? Wash_Resin->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Repeat_Cycle->Couple_NMe_AA N-Me Residue Final_Fmoc_Deprotection 6. Final Fmoc Deprotection Repeat_Cycle->Final_Fmoc_Deprotection No Cleavage_Deprotection 7. Cleavage from Resin & Side-Chain Deprotection (TFA) Final_Fmoc_Deprotection->Cleavage_Deprotection Purification 8. Purification (HPLC) Cleavage_Deprotection->Purification Analysis 9. Analysis (MS, NMR) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for SPPS of N-methylated peptides.

Experimental Protocols

Protocol: On-Resin N-Methylation via the Biron-Kessler Method

This protocol describes the site-selective N-methylation of a resin-bound peptide.[17][20]

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

  • o-NBS Protection: Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq) and collidine (10 eq) in N-methyl-2-pyrrolidone (NMP) to the resin. Shake for 1 hour.

  • Washing: Wash the resin with NMP (5x).

  • Methylation (Mitsunobu Reaction):

    • Swell the resin in tetrahydrofuran (THF).

    • Add triphenylphosphine (PPh₃, 5 eq) and methanol (MeOH, 20 eq).

    • Slowly add diisopropyl azodicarboxylate (DIAD, 5 eq) and shake for 30 minutes.

  • Washing: Wash the resin with THF (5x) and DMF (5x).

  • o-NBS Deprotection:

    • Prepare a solution of 2-mercaptoethanol (10 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq) in DMF.

    • Add the solution to the resin and shake for 2 x 5 minutes.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x). The N-methylated amine is now ready for the next coupling step.

Protocol: Cell Permeability Assay (Caco-2 Model)

This assay is a standard in vitro model to assess the intestinal permeability of a compound.[3][21]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A paracellular marker such as mannitol is also used as a control.

  • Permeability Study:

    • Add the native or N-methylated peptide to the apical (AP) side of the monolayer, which represents the intestinal lumen.

    • At various time points, collect samples from the basolateral (BL) side, which represents the bloodstream.

  • Quantification: Analyze the concentration of the peptide in the collected samples using LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to quantify the permeability of the peptide.

Analytical Characterization of N-Methylated Peptides

The unique properties of N-methylated peptides necessitate specific considerations during their analysis.

Analytical TechniqueKey Considerations for N-Methylated Peptides
High-Performance Liquid Chromatography (HPLC) The presence of stable cis and trans isomers of the N-methylated amide bond can lead to peak broadening or the appearance of multiple distinct peaks for the same molecule.[14]
Mass Spectrometry (MS) Standard for confirming the molecular weight of the synthesized peptide. Tandem MS (MS/MS) is used for sequence verification.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy Crucial for detailed structural analysis. The presence of cis/trans isomers leads to two distinct sets of signals, complicating the spectra.[14] Nuclear Overhauser Effect (NOE) analysis can help distinguish between the cis and trans conformers.[14]
Circular Dichroism (CD) Spectroscopy Used to assess the secondary structure of the peptide in solution. N-methylation often leads to a decrease in helical content and can favor more extended or β-turn structures.[14]

Conclusion and Future Perspectives

N-methylation of unnatural amino acids is a validated and highly effective strategy for enhancing the "drug-like" properties of therapeutic peptides.[3] By improving metabolic stability and cell permeability, this modification can significantly increase the oral bioavailability and overall clinical potential of peptide-based drugs.[5][23][24] The ability to fine-tune the conformational properties of peptides through N-methylation also provides a powerful tool for optimizing receptor binding affinity and selectivity.

As our understanding of the complex interplay between N-methylation, conformation, and biological activity continues to grow, so too will our ability to rationally design novel peptide therapeutics. Advances in synthetic methodologies, including enzymatic and ribosomal approaches for incorporating N-methylated amino acids, will further expand the chemical space available to medicinal chemists.[25][26] The continued application of these principles promises to unlock the full therapeutic potential of peptides, leading to the development of next-generation drugs for a wide range of diseases.

References

  • aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.
  • Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.
  • Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate.
  • Bofill, J. M., et al. (2011). Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide. Organic Letters.
  • BenchChem Technical Support Team. (2025). N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability. BenchChem.
  • LifeTein. (2025). Should My Peptide Be Methylated?.
  • Luo, Y., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI.
  • Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology.
  • Luo, Y., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PubMed.
  • Biron, E., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics.
  • Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids.
  • Chatterjee, J., et al. (2025). Synthesis of N-methylated cyclic peptides. ResearchGate.
  • Rauf, S. M. A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. RSC Publishing.
  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed.
  • Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. PubMed.
  • Laufer, B., et al. (2009). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides?. PubMed.
  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • Sharma, A., et al. (n.d.). N -methylation in amino acids and peptides: Scope and limitations. ResearchGate.
  • Unknown. (n.d.). Conformational analysis of N-methylated peptides: (a) Ramachandran... ResearchGate.
  • Muttenthaler, M., et al. (2025). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. MDPI.
  • Behrouz, S., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.
  • BenchChem. (n.d.). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.
  • Star-Duby, T., et al. (n.d.). The Effect of N-methylation on Helical Peptides. PubMed.
  • Unknown. (n.d.). Backbone N-methylation of peptides. SSRN.
  • Merck Millipore. (n.d.). N-Methylated Amino Acids.
  • Kumar, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing.
  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
  • Mitchell, P. G. (2026). New epigenetic insights are accelerating drug discovery and clinical trials. Nature.
  • Hughes, A. B. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Monash University.
  • Butler, J. S., et al. (n.d.). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC.
  • JPT. (n.d.). Peptide Characterization & Analytics.
  • Maini, R., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Publications.
  • Rauf, S. M. A., et al. (2015). A theoretical study on the effect of N-methylation of amino acids (Ac-X-OMe) on their electronic structure and ADMET properties. Drug Discovery & Designing.
  • Perdih, A. (2025). Recent Advances in the Synthesis of Unnatural α-Amino Acids. ResearchGate.
  • Fu, H., et al. (n.d.). Toward accurately modeling N-methylated cyclic peptides. RSC Publishing.
  • Unknown. (2024). Advanced Analytical Techniques for Peptide Characterization.
  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.

Sources

Foundational

An In-Depth Technical Guide on the Potential Biological Activity of N-Methylated Amino Acid Derivatives

Part 1: Foundational Principles of N-Methylation Introduction: The Significance of N-Methylation in Drug Discovery The strategic modification of lead compounds is a cornerstone of modern drug discovery. Among the myriad...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Foundational Principles of N-Methylation

Introduction: The Significance of N-Methylation in Drug Discovery

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Among the myriad of chemical alterations available to medicinal chemists, the N-methylation of amino acid residues within peptides and peptidomimetics represents a subtle yet profound tool for optimizing therapeutic potential. This seemingly simple addition of a methyl group to the backbone amide nitrogen can dramatically alter the physicochemical and biological properties of a molecule.[1][2] Historically, nature itself provided the blueprint for this strategy, with molecules like Cyclosporin A, a multiply N-methylated cyclic peptide, demonstrating remarkable oral bioavailability and potent immunosuppressive activity.[3][4][5]

This guide provides a comprehensive technical overview of the principles and applications of N-methylation. We will explore the causal relationships between this modification and its effects on conformational dynamics, pharmacokinetics, and target engagement. By understanding the underlying mechanisms, researchers can more effectively leverage N-methylation to transform biologically active peptides into viable drug candidates.[6][7][8]

The Physicochemical Impact of Amide N-Methylation

The introduction of a methyl group onto an amide nitrogen instigates a cascade of physicochemical changes that are central to its biological effects.

  • 1.2.1. Steric and Conformational Constraints: The primary consequence of N-methylation is the introduction of steric bulk, which restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[2] This limitation on conformational flexibility can pre-organize the peptide into a specific three-dimensional structure, potentially one that is more favorable for binding to a biological target.[2][9] Furthermore, N-methylation can influence the propensity of the peptide to form specific secondary structures, such as β-turns, which are often critical for molecular recognition.[10]

  • 1.2.2. Altered Hydrogen Bonding Capacity and Lipophilicity: N-methylation removes the hydrogen atom from the amide nitrogen, eliminating its ability to act as a hydrogen bond donor.[2] This has two significant consequences. Firstly, it disrupts the formation of intramolecular and intermolecular hydrogen bonds that would otherwise stabilize certain conformations or mediate interactions with aqueous solvent. Secondly, the loss of a hydrogen bond donor and the addition of a methyl group increases the lipophilicity of the molecule.[11][12] This enhanced lipophilicity is a key factor in improving a peptide's ability to cross biological membranes.

  • 1.2.3. Effects on Solubility and Cis/Trans Isomerization: While increased lipophilicity can be beneficial for membrane permeability, it can sometimes lead to decreased aqueous solubility. However, studies have also shown that N-methylation can improve water solubility in certain contexts, such as with hydrophobic Aβ peptides, by inhibiting intermolecular hydrogen bonding that leads to aggregation.[6] Additionally, the energy barrier for cis/trans isomerization of the amide bond is lowered in N-methylated derivatives, increasing the likelihood of finding cis-amide bonds, which can be a critical conformational feature for the bioactivity of cyclic peptides.[11][12]

Diagram: Physicochemical Consequences of N-Methylation

N_Methylation Amide N-Methylation Steric_Hindrance Increased Steric Hindrance N_Methylation->Steric_Hindrance H_Bond_Donor_Loss Loss of Amide H-Bond Donor N_Methylation->H_Bond_Donor_Loss Cis_Trans_Barrier Lowered Cis/Trans Energy Barrier N_Methylation->Cis_Trans_Barrier Conformational_Constraint Conformational Constraint (Restricted φ/ψ angles) Steric_Hindrance->Conformational_Constraint Increased_Lipophilicity Increased Lipophilicity H_Bond_Donor_Loss->Increased_Lipophilicity Reduced_H_Bonding Reduced H-Bonding Capacity H_Bond_Donor_Loss->Reduced_H_Bonding Cis_Amide_Population Increased Cis Amide Population Cis_Trans_Barrier->Cis_Amide_Population

Caption: Core physicochemical changes induced by N-methylation.

Part 2: Pharmacokinetic Profile Enhancement

A primary driver for employing N-methylation in drug design is to overcome the inherent pharmacokinetic liabilities of natural peptides, namely their rapid degradation and poor absorption.[5]

Increased Metabolic Stability: Resisting Proteolytic Degradation

Peptides are rapidly cleared in vivo due to their susceptibility to proteolytic enzymes. N-methylation provides a robust defense against this degradation.[6][7]

  • 2.1.1. Mechanism of Protease Resistance: Proteolytic enzymes recognize and bind to specific peptide sequences, catalyzing the hydrolysis of amide bonds. The methyl group on the amide nitrogen acts as a steric shield, physically hindering the approach of the enzyme's active site to the scissile bond.[2][3] This modification effectively makes the peptide a poor substrate for a wide range of proteases, thereby increasing its circulating half-life.[6]

  • 2.1.2. Table: Comparative Proteolytic Stability of Peptides and their N-Methylated Analogs

Peptide AnalogModificationEnzymeHalf-life (t½)Fold Increase in Stability
Parent PeptideNoneTrypsin5 min1x
N-Me-Analog Single N-methylation Trypsin > 240 min > 48x
Parent PeptideNoneChymotrypsin15 min1x
N-Me-Analog Single N-methylation Chymotrypsin > 180 min > 12x
Parent PeptideNoneHuman Serum30 min1x
N-Me-Analog Multiple N-methylations Human Serum > 48 hours > 96x
Note: Data is illustrative, based on typical findings in the literature. Actual values are sequence and position-dependent.
Enhanced Membrane Permeability and Oral Bioavailability

The "holy grail" for many peptide therapeutics is oral administration, which requires efficient absorption across the intestinal epithelium. N-methylation is a key strategy for improving this crucial property.[5][13][14]

  • 2.2.1. The "Chameleon" Effect and Intramolecular Hydrogen Bonding: For a peptide to passively diffuse across a lipid bilayer, it must shed its hydration shell and adopt a more lipophilic character. N-methylation facilitates this by removing external hydrogen bond donors.[2][15] This encourages the formation of intramolecular hydrogen bonds, allowing the peptide to fold into a conformation that shields its polar groups from the nonpolar membrane interior. This dynamic, environment-dependent conformational change is often referred to as the "chameleon" effect.

  • 2.2.2. Case Study: Cyclosporin A: Cyclosporin A is a classic example of a highly N-methylated (7 out of 11 residues) cyclic peptide with good oral bioavailability.[3][15] Its structure is a testament to the principles outlined above. In aqueous environments, it exposes some polar groups, but in a lipid environment, it adopts a closed conformation stabilized by intramolecular hydrogen bonds, allowing it to permeate cell membranes.

  • 2.2.3. Table: Permeability Data of N-Methylated Peptides

PeptideN-MethylationsAssayPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
cyclo(-PFwKTF-)0Caco-2< 0.1< 1%
cyclo(-PF(N-Me)wK(N-Me)T(N-Me)F-) 3 Caco-2 4.0 10% [5]
Linear Peptide X0PAMPA0.2Not Determined
N-Me-Peptide X Analog 2 PAMPA 2.5 Not Determined
Note: Data is compiled from literature examples, highlighting the significant improvements achievable.[5][13]
Diagram: N-Methylation in Overcoming Pharmacokinetic Barriers

cluster_0 Biological Environment cluster_1 Pharmacokinetic Barriers cluster_2 Outcome Peptide Native Peptide Proteases Proteolytic Enzymes Peptide->Proteases Susceptible Membrane Cell Membrane (e.g., Intestinal Wall) Peptide->Membrane Low Permeability NMe_Peptide N-Methylated Peptide NMe_Peptide->Proteases Resistant (Steric Shield) NMe_Peptide->Membrane High Permeability (Lipophilic/Conformation) Degradation Rapid Degradation Proteases->Degradation Stability Enhanced Stability Proteases->Stability Poor_Absorption Poor Absorption Membrane->Poor_Absorption Permeability Improved Permeability (Oral Bioavailability) Membrane->Permeability

Caption: How N-methylation helps peptides bypass key PK barriers.

Part 3: Modulation of Biological Activity and Target Interaction

Beyond improving drug-like properties, N-methylation is a powerful tool for fine-tuning the interaction of a molecule with its biological target.[6]

Receptor Binding: Affinity and Selectivity
  • 3.1.1. Conformational Pre-organization for Optimal Binding: The unbound state of a flexible peptide in solution is an ensemble of many conformations. Binding to a receptor requires the peptide to adopt a specific "bioactive" conformation, a process that has an entropic cost. By restricting the available conformational space, N-methylation can pre-organize the peptide into a structure that more closely resembles its bound state. This reduces the entropic penalty of binding, which can lead to a significant increase in binding affinity.

  • 3.1.2. From Agonist to Antagonist: A Conformational Switch: The precise three-dimensional arrangement of functional groups is what determines whether a ligand activates (agonist) or blocks (antagonist) a receptor. N-methylation can induce subtle but critical changes in backbone conformation that alter the presentation of key side chains. This can be sufficient to switch a molecule's functional activity from agonism to antagonism, a highly valuable outcome in drug development.[6]

N-Methylated Derivatives as Enzyme Inhibitors

Many therapeutic strategies involve the inhibition of specific enzymes. N-methylated amino acid derivatives can serve as potent and specific enzyme inhibitors.[7][8] The conformational constraints imposed by N-methylation can lock the molecule into a shape that fits snugly within an enzyme's active site, while the enhanced proteolytic stability ensures the inhibitor is not degraded before it can act.

Specific Applications in Disease Areas
  • 3.3.1. Neurobiology: The Role of NMDA and other derivatives: The field of neuroscience provides prominent examples of N-methylated amino acid derivatives with profound biological activity. N-methyl-D-aspartic acid (NMDA) is a potent and selective agonist for the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. While NMDA itself is a synthetic tool compound, its activity highlights how N-methylation can be critical for specific receptor interactions in the central nervous system. The study of such derivatives is pivotal for understanding neurological disorders like epilepsy, schizophrenia, and neurodegenerative diseases.

  • 3.3.2. Oncology and Antimicrobial Peptides: N-methylated natural products, such as dactinomycin, are used as chemotherapy agents.[4] The strategy is also being applied to design novel antimicrobial peptides (AMPs). While some studies show that N-methylation can negatively affect the antimicrobial activity of certain peptides, in other cases, it can enhance stability and modulate activity, leading to more promising therapeutic candidates.[16]

Diagram: Impact of N-Methylation on Target Binding

cluster_0 Unbound State cluster_1 Binding Process cluster_2 Outcome Native_Peptide Native Peptide (High Conformational Flexibility) Receptor Target Receptor Native_Peptide->Receptor Large conformational change required NMe_Peptide N-Methylated Peptide (Conformationally Constrained) NMe_Peptide->Receptor Minimal conformational change required Altered_Selectivity Altered Selectivity/ Function (Agonist vs Antagonist) NMe_Peptide->Altered_Selectivity Low_Affinity Low Affinity (High Entropic Cost) Receptor->Low_Affinity High_Affinity High Affinity (Pre-organized for Binding) Receptor->High_Affinity

Caption: N-methylation can pre-organize a peptide for higher affinity binding.

Part 4: Experimental Protocols and Methodologies

The successful application of N-methylation requires robust synthetic and analytical methodologies.

Synthesis of N-Methylated Amino Acids

The availability of optically pure N-methylated amino acid building blocks is crucial.[7] While many are commercially available, custom synthesis is often necessary. The Biron-Kessler method, based on the work of Fukuyama and Miller/Scanlan, is a widely used and efficient solid-phase approach.[17]

  • 4.1.1. Protocol: Solid-Phase Synthesis of Fmoc-N-Me-AA-OH (Biron-Kessler method) [17]

    • Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM). Add a solution of the Fmoc-protected amino acid and N,N-diisopropylethylamine (DIPEA) in DCM. Agitate for 1-2 hours.

    • Capping: Cap any remaining active sites on the resin using a solution of DCM/Methanol/DIPEA (80:15:5).

    • Fmoc Deprotection: Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) for 10-20 minutes. Wash thoroughly with DMF.

    • Sulfonylation: Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in N-methyl-2-pyrrolidone (NMP) to the resin. Agitate for 1-2 hours.

    • Methylation: Add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate in DMF. Agitate for 10-15 minutes. Repeat this step to ensure complete methylation.[18]

    • Sulfonamide Cleavage: Treat the resin with a solution of 3-mercaptopropionic acid and DBU in NMP to remove the o-NBS protecting group.

    • Fmoc Protection: Re-protect the now secondary amine by treating the resin with Fmoc-OSu and DIPEA in DCM.

    • Cleavage from Resin: Cleave the final Fmoc-N-Me-AA-OH product from the 2-CTC resin using a mild solution of 1% trifluoroacetic acid (TFA) in DCM.[17]

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Incorporating N-methylated amino acids into a growing peptide chain presents a challenge due to the steric hindrance of the N-methyl group, which slows coupling reactions.[2] Microwave-assisted SPPS can significantly improve coupling efficiency.[19]

  • 4.2.1. Protocol: Microwave-Assisted SPPS of N-Methylated Peptides

    • Standard Deprotection: Remove the Fmoc group from the resin-bound peptide using 20% piperidine in DMF.

    • Activation: In a separate vessel, pre-activate the incoming Fmoc-N-Me-amino acid (4 eq.) with a coupling reagent such as HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.[20]

    • Coupling: Add the activated amino acid solution to the deprotected resin. Perform the coupling in a microwave peptide synthesizer at an elevated temperature (e.g., 75°C) for a defined period (e.g., 10-30 minutes).

    • Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents.

    • Capping (Optional but Recommended): To block any unreacted N-termini, perform a capping step with acetic anhydride and DIPEA in DMF. This is particularly important after a difficult N-methyl coupling to prevent the formation of deletion sequences.

    • Iteration: Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.

Characterization and Analysis
  • 4.3.1. HPLC and Mass Spectrometry: Crude peptides should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product must be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • 4.3.2. NMR for Conformational Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the conformational effects of N-methylation. 2D NMR experiments (like COSY, TOCSY, and NOESY) can provide insights into the three-dimensional structure of the peptide in solution.

Diagram: Experimental Workflow for Synthesis and Analysis

Start Design N-Methylated Peptide Analog Synthesis_AA Synthesize Custom Fmoc-N-Me-AA-OH (if not available) Start->Synthesis_AA SPPS Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) Start->SPPS If building blocks are available Synthesis_AA->SPPS Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis: - Analytical HPLC - Mass Spectrometry Purification->Analysis Structure_Study Conformational Analysis (e.g., NMR Spectroscopy) Analysis->Structure_Study Bio_Assay Biological Activity & PK Assays Analysis->Bio_Assay

Caption: Workflow from design to biological evaluation.

Part 5: Conclusion and Future Perspectives

N-methylation of amino acid derivatives is a validated and powerful strategy in medicinal chemistry for enhancing the therapeutic potential of peptides. By providing steric shielding and modulating conformation, this modification directly addresses the primary liabilities of peptide drugs: poor metabolic stability and low membrane permeability. The ability to fine-tune receptor affinity, selectivity, and even functional output further cements its role as a critical tool for drug designers.

Future advancements will likely focus on more sophisticated and predictable models for guiding N-methylation strategies. The integration of computational chemistry to accurately predict the conformational and pharmacokinetic consequences of N-methylation at specific positions will accelerate the design process.[21] Furthermore, the development of novel enzymatic methods for site-specific N-methylation could offer more sustainable and highly selective synthetic routes.[22] As our understanding of the intricate relationship between structure, conformation, and biological function continues to grow, N-methylation will undoubtedly play an increasingly important role in the development of the next generation of peptide-based therapeutics.

References

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzym
  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry (RSC Publishing).
  • N-Methyl Amino Acids Archives. Aapptec Peptides.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study.
  • Backbone N-methyl
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methyl
  • Should My Peptide Be Methyl
  • Toward accurately modeling N-methyl
  • Improving enzymatic and chemical stability of peptides by chemical modific
  • N-Methyl Amino Acids. Enamine.
  • Neuroactive Amino Acids. SCBT - Santa Cruz Biotechnology.
  • N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.
  • Influence of N-methylation on the permeability of semipeptidic macrocycles.
  • Nα-Methylation of Arginine: Implications for Cell-Penetr
  • Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Semantic Scholar.
  • N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
  • An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones.
  • N-Methylation of amino acids.
  • Engineering β-sheets employing N-methyl
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.
  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P.
  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI.
  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. CIPSM.
  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elong
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Amino Acid Neurotransmitters.
  • Synthesis and biological activity of N-methyl
  • N -methylation in amino acids and peptides: Scope and limitations.
  • Biological Activities of Amino Acid Derivatives and their Complexes a Review.
  • The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. MDPI.
  • Advances in D-Amino Acids in Neurological Research. MDPI.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biolo... Ingenta Connect.
  • Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. ETH Zurich Research Collection.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Boc Deprotection of N-Methylated Peptides

Part 1: Introduction & Strategic Overview The N-Methylation Challenge N-methylated peptides are a cornerstone of modern peptidomimetic drug design. The introduction of a methyl group on the amide nitrogen improves metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

The N-Methylation Challenge

N-methylated peptides are a cornerstone of modern peptidomimetic drug design. The introduction of a methyl group on the amide nitrogen improves metabolic stability by blocking enzymatic cleavage and enhances oral bioavailability by facilitating membrane permeability.

However, for the synthetic chemist, N-methylation introduces significant steric and electronic hurdles. While Boc (tert-butoxycarbonyl) deprotection using Trifluoroacetic Acid (TFA) is a standard acidolytic procedure, its application to N-methylated residues requires a modified approach.

The Core Risks:

  • Diketopiperazine (DKP) Formation: This is the primary failure mode. The N-methyl group forces the peptide backbone into a cis-conformation, bringing the N-terminal amine into close proximity with the preceding carbonyl. Upon deprotection and subsequent neutralization, the free secondary amine can rapidly attack the backbone ester, cleaving the dipeptide from the resin as a cyclic DKP byproduct.

  • Incomplete Deprotection: Steric bulk from the N-methyl group can hinder the protonation required for Boc removal, necessitating optimized reaction times.

  • Scavenger Compatibility: The resulting N-methyl secondary amine is highly nucleophilic; improper scavenging of the tert-butyl cation can lead to irreversible alkylation.

Part 2: Mechanistic Insight

To control the reaction, one must understand the competing pathways. The diagram below illustrates the desired acidolysis versus the fatal DKP side-reaction.

Boc_Mechanism cluster_0 Phase 1: Acidolysis (TFA) cluster_1 Phase 2: Neutralization (The Danger Zone) Start Boc-N(Me)-Peptide-Resin Protonation Protonated Intermediate Start->Protonation + TFA (H+) TFA_Salt H2N+(Me)-Peptide-Resin (TFA Salt) Protonation->TFA_Salt - tBu cation Byproducts Isobutylene + CO2 Protonation->Byproducts Free_Amine HN(Me)-Peptide-Resin (Free Amine) TFA_Salt->Free_Amine + Base (DIEA) DKP Cyclic Diketopiperazine (Peptide Loss) Free_Amine->DKP Slow Coupling or Excess Base Next_Coupling Elongated Peptide Free_Amine->Next_Coupling Fast Coupling (In-Situ Neut.)

Figure 1: The bifurcation point occurs at neutralization. The N-methyl group accelerates DKP formation (Red Path), requiring rapid capture by the next amino acid (Green Path).

Part 3: Reagent Selection & Scavenger Cocktails

Standard 50% TFA/DCM is often insufficient for high-value N-methylated sequences due to the risk of alkylation. Select the appropriate cocktail based on your sequence composition.

Table 1: Scavenger Cocktail Selection Guide
Sequence CharacteristicsRecommended CocktailComposition (v/v)Rationale
Standard / Robust Cocktail A TFA (50%) / DCM (50%)Sufficient for sequences without Met, Cys, Trp, Tyr.
Sensitive (Trp/Met/Tyr) Cocktail B TFA (95%) / TIS (2.5%) / H₂O (2.5%)Water and TIS (Triisopropylsilane) quench t-butyl cations effectively.
High Cys Content Reagent K TFA (82.5%) / Phenol (5%) / H₂O (5%) / Thioanisole (5%) / EDT (2.5%)EDT (Ethanedithiol) prevents Cys oxidation and alkylation. Warning: Stench.
N-Methyl Specific Cocktail M TFA (50%) / DCM (45%) / TIS (5%)DCM improves resin swelling for bulky N-methyl residues; TIS protects the nucleophilic secondary amine.

Part 4: Step-by-Step Protocol (Solid Phase)

This protocol utilizes an In-Situ Neutralization strategy to minimize DKP formation.[1] This is the critical deviation from standard Boc protocols.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Resin: MBHA or PAM resin (0.5 mmol/g loading recommended).

  • Deprotection Reagent: Cocktail M (see Table 1).

  • Wash Solvents: DCM (HPLC Grade), DMF.[2]

  • Monitoring: Chloranil Test Reagents (Acetaldehyde/Chloranil). Do not use Ninhydrin.

Workflow
1. Resin Swelling
  • Swell the resin in DCM for 20 minutes. N-methylated peptides alter the solvation properties of the chain; ensuring full swelling is critical for reagent access.

2. Boc Deprotection (The Acid Step)[1][3]
  • Pre-wash: Add ~5 mL of Cocktail M to the reaction vessel. Agitate for 1 minute. Drain.

  • Reaction: Add fresh Cocktail M (10 mL per gram of resin).

  • Time: Agitate for 30 minutes .

    • Note: While standard Boc removal takes ~20 mins, the steric bulk of N-methyl groups can slightly retard the rate. 30 minutes ensures completion without risking acidolysis of the amide bond.

  • Wash: Drain and wash rapidly with DCM (3 x 1 min).

    • Critical: Do NOT wash with DMF or neutralize with DIEA/DMF at this stage. Keep the amine protonated (stable) as the TFA salt.

3. Validation (Chloranil Test)
  • Remove a few resin beads.[4]

  • Add 1 drop of 2% Acetaldehyde in DMF and 1 drop of 2% Chloranil in DMF.

  • Result: Dark Blue/Green beads = Positive (Free Secondary Amine).

    • Note: If the beads are colorless, deprotection failed. Repeat Step 2 for 15 mins.

4. Coupling with In-Situ Neutralization (The Anti-DKP Step)
  • Concept: We skip the distinct "Neutralization" step.[1] We add the base simultaneously with the next activated amino acid. This ensures that as soon as the amine is free, it reacts with the incoming amino acid rather than biting back on its own tail.

  • Preparation: Dissolve the next Boc-Amino Acid (4 eq) and coupling reagent (e.g., HATU or HBTU, 3.9 eq) in minimal DMF.

  • Activation: Add DIEA (Diisopropylethylamine) (6-8 eq) to the amino acid solution.

  • Execution: Immediately add this activated mixture to the protonated resin (still wet with DCM from Step 2 wash).

  • Reaction: Agitate for 1-2 hours.

Part 5: Solution Phase Considerations (Fragment Synthesis)

When synthesizing short N-methylated fragments in solution, isolation of the intermediate amine salt is preferred to avoid DKP.

  • Deprotection: Dissolve Boc-N(Me)-Peptide in 1:1 TFA/DCM (0.1 M concentration). Stir 30-60 min.

  • Work-up: Evaporate volatiles in vacuo.

  • Precipitation: Add cold Diethyl Ether to precipitate the peptide as the TFA Salt .

  • Storage: Store as the solid salt. Do not convert to the free base until the moment of coupling.

Part 6: Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Mass Spec shows [M-DiPeptide] DKP FormationSwitch to In-Situ Neutralization (Step 4). Ensure high excess of incoming AA.
Low Yield / Crude Purity Incomplete DeprotectionExtend TFA treatment to 45 mins. Verify swelling (use DCM/DMF blends).
+56 Da Mass Shift t-Butyl AlkylationThe t-butyl cation reacted with the N-methyl amine or Trp. Use Cocktail B (High Scavenger).
Chloranil Test Negative Steric HindranceThe secondary amine is too hindered. Repeat deprotection. If still negative, check if the N-methyl group was actually coupled in the previous step.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Gilon, C., et al. (2003). Backbone Cyclization of Peptides. Biopolymers.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Bachem Technical Guide. (2024). Cleavage and Deprotection Protocols. Bachem.

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science.

Sources

Application

Application Notes &amp; Protocols: Leveraging Boc-N-Me-L-2-aminohexanoic Acid as a Flexible Linker in PROTAC Synthesis

Abstract Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules co-opt the cell...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins.[2] A PROTAC's architecture comprises three distinct components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them.[1] While the ligands confer specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[3][4] This guide provides an in-depth look at the strategic use of Boc-N-Me-L-2-aminohexanoic acid, a functionalized aliphatic building block, in the rational design and synthesis of potent PROTACs. We will explore the causality behind its structural features and provide detailed, field-proven protocols for its incorporation into PROTAC constructs.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC molecule is not a passive spacer but an active contributor to its biological function.[1] Its chemical composition, length, and rigidity dictate the spatial orientation of the two ligands, which is paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][5] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of ubiquitination.[1]

Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation.[1] The linker's physicochemical properties also profoundly impact the PROTAC's drug-like characteristics, including solubility and cell permeability.[][7] The choice of linker is therefore a multi-parameter optimization process that must be carefully considered.[]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Molecule (Warhead-Linker-Anchor) POI Protein of Interest (POI) PROTAC->POI Binds (Warhead) E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Productive Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Poly-ubiquitination PROTAC_release PROTAC Ternary->PROTAC_release Released (Catalytic Cycle) Ub Ubiquitin E2 E2-Ub E2->Ternary Recruited Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Commonly used linkers in PROTAC design can be broadly categorized, with alkyl chains and polyethylene glycol (PEG) chains being the most prevalent flexible options.[8][9]

Linker TypeAdvantagesDisadvantagesPrimary Application
Alkyl Chains Synthetically accessible, metabolically stable, enhance lipophilicity and membrane permeability.[]Can decrease aqueous solubility, may lead to non-specific binding.Optimizing cell entry and systemic exposure, especially in later-stage development.[]
PEG Chains Improve aqueous solubility, provide flexibility, synthetically tractable.[1][8]Can increase risk of oxidative metabolism, may not be optimal for permeability.[7][9]Early-stage PROTAC development, improving solubility of hydrophobic constructs.[1]
Rigid Linkers Pre-organize ligands into a bioactive conformation, can improve ternary complex stability.[][8]More synthetically challenging, less conformational freedom to achieve optimal geometry.Fine-tuning selectivity and potency once an optimal vector is known.[11]

Profile of Boc-N-Me-L-2-aminohexanoic Acid as a PROTAC Linker

Boc-N-Me-L-2-aminohexanoic acid is a strategically modified building block that offers a blend of desirable properties for PROTAC linker design. Its structure provides a flexible aliphatic backbone combined with functional handles that allow for controlled, sequential synthesis.

PropertyValue / Description
Chemical Name N-(tert-butoxycarbonyl)-N-methyl-L-2-aminohexanoic acid
Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
Backbone C6 linear alkyl chain (derived from norleucine)
Key Functional Groups 1. Boc-protected Amine: Acid-labile protecting group for directional synthesis.[12] 2. Carboxylic Acid: Reactive handle for amide bond formation. 3. N-Methyl Group: Modulates polarity and conformational freedom.
Strategic Advantages:
  • Enhanced Permeability: The C6 aliphatic chain is lipophilic, which can improve the passive diffusion of the final PROTAC molecule across the cell membrane. This is a key advantage over more polar linkers like PEG, especially when targeting intracellular proteins.[]

  • Controlled Synthesis: The orthogonal nature of the functional groups is the cornerstone of its utility. The carboxylic acid can be readily coupled to an amine-containing ligand using standard peptide coupling reagents. The Boc group is stable to these conditions but can be selectively removed with acid to unmask the N-methyl amine for the second coupling step, ensuring a directional and controlled assembly process.[12][13]

  • Metabolic Stability and Conformational Control: The N-methylation of the amine removes a hydrogen bond donor site. This can reduce susceptibility to enzymatic degradation and may also decrease the topological polar surface area (TPSA), further aiding membrane permeability. Furthermore, the methyl group introduces a degree of steric influence that can restrict bond rotation, subtly reducing the linker's conformational flexibility compared to a simple secondary amine.

  • Stereochemical Consistency: The defined L-stereochemistry ensures that every synthesized PROTAC molecule has the exact same three-dimensional geometry. This is crucial for establishing reliable structure-activity relationships (SAR), as different stereoisomers can have vastly different biological activities.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using Boc-N-Me-L-2-aminohexanoic acid typically follows a convergent, three-stage process. This involves two sequential amide coupling reactions separated by a deprotection step. The order of ligand addition can be varied based on the stability and availability of the warhead and E3 ligase ligand. The workflow below illustrates the coupling of the linker to an amine-functionalized warhead first.

Synthesis_Workflow cluster_inputs Starting Materials cluster_process Synthetic Steps cluster_outputs Intermediates & Final Product Linker Boc-N-Me-L-2-aminohexanoic acid Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Linker->Step1 Warhead Warhead-NH2 Warhead->Step1 E3_Ligand E3 Ligand-COOH Step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) E3_Ligand->Step3 Intermediate1 Intermediate 1 (Boc-Linker-Warhead) Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA, DCM) Intermediate2 Intermediate 2 (H-N(Me)-Linker-Warhead) Step2->Intermediate2 Final_PROTAC Final PROTAC Step3->Final_PROTAC Intermediate1->Step2 Intermediate2->Step3

Figure 2: General synthetic workflow for PROTAC assembly.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Trifluoroacetic acid (TFA) is highly corrosive and volatile; handle with extreme care.

Protocol 1: Amide Coupling of Linker to an Amine-Functionalized Ligand

This protocol describes the activation of the linker's carboxylic acid and its subsequent reaction with an amine-functionalized warhead (Warhead-NH₂).

  • Materials:

    • Boc-N-Me-L-2-aminohexanoic acid (1.0 eq)

    • Amine-functionalized Warhead (Warhead-NH₂) (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add Boc-N-Me-L-2-aminohexanoic acid (1.0 eq) and the amine-functionalized warhead (1.1 eq).

    • Dissolve the solids in anhydrous DMF (to achieve a concentration of ~0.1 M).

    • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • Add HATU (1.2 eq) to the reaction mixture in one portion.

    • Stir the reaction at room temperature for 2-4 hours. Monitor progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected intermediate (Intermediate 1).

Protocol 2: Boc Group Deprotection

This protocol details the removal of the acid-labile Boc protecting group to reveal the free N-methyl amine.

  • Materials:

    • Boc-protected intermediate (Intermediate 1) (1.0 eq)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (to achieve a concentration of ~0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA to the solution to make a 20-25% v/v solution (e.g., 1 mL of TFA for every 3-4 mL of DCM). Caution: Exothermic reaction.

    • Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene (2x) can help remove residual TFA.

    • Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine (Intermediate 2), which is often used immediately in the next step without further purification.

Protocol 3: Final Amide Coupling to a Carboxyl-Functionalized Ligand

This protocol couples the newly formed amine (Intermediate 2) with a carboxyl-functionalized E3 ligase ligand (E3 Ligand-COOH).

  • Materials:

    • Deprotected amine intermediate (Intermediate 2) (1.0 eq)

    • Carboxyl-functionalized E3 Ligase Ligand (E3 Ligand-COOH) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the E3 Ligase Ligand-COOH (1.1 eq).

    • Dissolve in anhydrous DMF, then add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10-15 minutes to pre-activate the carboxylic acid.

    • Dissolve the crude deprotected amine intermediate (1.0 eq) in a small amount of anhydrous DMF and add it to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Workup the reaction as described in Protocol 1 (dilution with EtOAc, washing, drying, and concentration).

    • Purify the final crude product via preparative reverse-phase HPLC (RP-HPLC) to obtain the highly pure final PROTAC.

    • Characterize the final product by LC-MS and ¹H/¹³C NMR to confirm its identity and purity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Amide Coupling Yield - Incomplete activation of carboxylic acid.- Steric hindrance at the coupling site.- Poor quality or wet reagents/solvent.- Increase reaction time or temperature (e.g., to 40 °C).- Use a different coupling reagent (e.g., COMU, T3P).- Ensure all reagents and solvents are anhydrous.
Incomplete Boc Deprotection - Insufficient amount of TFA or reaction time.- Acid-labile nature of other functional groups.- Increase TFA concentration or extend reaction time.- If substrate is sensitive, consider alternative milder deprotection methods like HCl in dioxane or oxalyl chloride in methanol.[14][15]
Side Product Formation - Racemization during coupling.- Reaction of TFA with other functional groups (e.g., t-butyl esters).- Add an anti-racemization agent like HOBt if not using HATU.- Ensure deprotection is performed at low temperature initially.- Select orthogonal protecting groups for other functionalities.
Purification Difficulties - Poor solubility of the final PROTAC.- Close polarity of product and impurities.- Use a different solvent system for chromatography (e.g., DCM/MeOH).- For final purification, RP-HPLC is highly recommended.- Use a solvent mixture like DMSO/water for injection onto the HPLC column if solubility is an issue.

Conclusion

Boc-N-Me-L-2-aminohexanoic acid is a highly valuable and versatile building block for the synthesis of PROTACs. Its aliphatic backbone provides a desirable lipophilic character to enhance cell permeability, while its N-methyl group can improve metabolic stability.[] The strategically placed Boc protecting group allows for a robust and controlled synthetic sequence, enabling the reliable construction of complex heterobifunctional degraders. By understanding the rationale behind its design and employing the detailed protocols provided, researchers can effectively incorporate this linker into their PROTAC discovery programs to systematically explore the impact of a flexible, N-methylated aliphatic linker on targeted protein degradation.

References

  • Tummeltshammer, C., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. Retrieved from [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Retrieved from [Link]

  • Shcherbakov, D., & Chvanov, M. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2020, October 30). (PDF) Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • University of Southampton ePrints. (2024, March 17). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, September 22). Rational design of the linkers in targeting chimeras. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (2026, January 5). (PDF) Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Appiah-Kubi, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]

  • Shcherbakov, D., & Chvanov, M. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on... Retrieved from [Link]

Sources

Method

Application Note: Advanced Characterization of N-Methylated Peptides

Overcoming Fragmentation Suppression and Isobaric Ambiguity in Peptide Therapeutics Executive Summary N-methylation of the peptide backbone is a critical strategy in drug design to enhance metabolic stability and membran...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Fragmentation Suppression and Isobaric Ambiguity in Peptide Therapeutics

Executive Summary

N-methylation of the peptide backbone is a critical strategy in drug design to enhance metabolic stability and membrane permeability (e.g., Cyclosporine A). However, this modification presents a "blind spot" for standard proteomic workflows. The replacement of the amide hydrogen with a methyl group disrupts the Mobile Proton Model, suppressing standard


 ion formation and promoting complex internal fragmentation.

This guide details a protocol for the structural characterization of N-methylated peptides. Unlike standard "shotgun" methods, this workflow integrates hybrid fragmentation (EThcD) , stepped-energy HCD , and diagnostic ion monitoring to validate sequences where standard algorithms fail.

Part 1: The Physics of N-Methylation in MS

To characterize these molecules, one must understand why they fail in standard pipelines.

1.1 The "Mobile Proton" Blockade

Standard peptide fragmentation (CID/HCD) relies on the mobility of a proton along the peptide backbone. The proton protonates the amide nitrogen, weakening the amide bond and facilitating cleavage into


 and 

ions.
  • The Problem: N-methylation removes the amide hydrogen. The nitrogen becomes a tertiary amine with a fixed methyl group. While it is more basic, it cannot donate a proton to the leaving group during cleavage in the same manner as a secondary amide.

  • The Result: Cleavage at the N-methylated site is energetically unfavorable. The spectrum exhibits a "sequence gap"—the ladder of ions stops exactly where the modification exists.

1.2 The Rise of Internal Fragments

When the backbone cannot break cleanly, the energy is directed elsewhere. N-methylated peptides are notorious for generating internal fragments (ions containing neither the N- nor C-terminus).

  • Mechanism: The N-methyl group stabilizes the formation of immonium ions and cyclic internal ions.

  • Analytical Impact: Standard search engines (Mascot, SEQUEST) often discard these peaks as "noise," leading to low identification scores.

Part 2: Experimental Protocols
Protocol A: High-Resolution Chromatographic Separation

Objective: Separate positional isomers (e.g., N-methyl-Ala3 vs. N-methyl-Ala4) which are isobaric and often co-elute.

Reagents & Setup:

  • Column: C18 Charged Surface Hybrid (CSH) or equivalent. Reasoning: CSH particles provide better peak shape for basic peptides compared to standard silica.

  • Mobile Phase A: 0.1% Formic Acid in Water (Standard).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Temperature: 40°C (Strictly controlled).

Gradient Strategy (The "Shallow" Approach): N-methylation increases hydrophobicity by "capping" the polar H-bond donor. Isomers differ slightly in their hydrophobic footprint based on the 3D orientation of the methyl group.

Time (min)% BFlow Rate (µL/min)Interaction Phase
0.02300Loading
5.02300Desalting
5.110300Injection Peak Clearance
45.0 35 300Isomer Separation Window
50.095300Wash
60.02300Re-equilibration

Self-Validation Step: Monitor the peak width. If the Full Width at Half Maximum (FWHM) > 0.15 min, you likely have co-eluting isomers. Reduce the gradient slope from 0.6% B/min to 0.3% B/min.

Protocol B: Hybrid MS/MS Acquisition (The "Decision Tree")

Objective: Generate complete sequence coverage by combining fragmentation methods.

Instrumentation: Orbitrap Tribrid or Q-TOF with ETD capabilities.

1. Full MS Settings:

  • Resolution: 120,000 (at 200 m/z). High resolution is non-negotiable to distinguish internal fragments from sequence ions.

  • AGC Target: 1e6.

2. Fragmentation Strategy: EThcD (Electron Transfer/Higher-Energy Collision Dissociation) Standard ETD often fails on N-methyl peptides because the methyl group alters the charge density. EThcD is the gold standard here: it uses ETD to break the backbone (preserving side chains) and supplemental HCD to fragment the remaining intact precursors.

  • Method: Data-Dependent Acquisition (DDA) with "Decision Tree" logic.

  • Precursor Selection: Charge states

    
     +2.
    
  • Activation:

    • Step 1: ETD (Reaction time: 50 ms).

    • Step 2: Supplemental Activation (SA) via HCD (15-25% NCE).

3. Alternative: Stepped HCD (If ETD is unavailable) If using a Q-Exactive or standard Q-TOF, use Stepped Normalized Collision Energy (NCE).

  • Settings: NCE 25, 30, 35.

  • Reasoning: Lower energy preserves the labile N-methyl bond; higher energy forces the backbone cleavage at the "blocked" site and generates diagnostic immonium ions.

Part 3: Data Analysis & Visualization
3.1 Diagnostic Immonium Ions

Before attempting de novo sequencing, search the low-mass region (m/z 70–200) for these specific markers. The presence of a methylated immonium ion confirms the modification type, while the sequence gap localizes it.

Table 1: Diagnostic Ions for N-Methylated Residues

Amino AcidStandard Immonium (m/z)N-Methyl Immonium (m/z) Diagnostic Utility
Glycine 30.0344.05 High (Unique shift)
Alanine 44.0558.06 High
Valine 72.0886.10 Medium (Isobaric with Leu/Ile immonium)
Leucine 86.10100.11 High
Phenylalanine 120.08134.10 Very High (Distinct mass defect)
Tyrosine 136.07150.09 Very High
3.2 Workflow Logic Diagram

The following diagram illustrates the decision process for characterizing these peptides.

N_Methyl_Workflow Start Sample: N-Methyl Peptide Candidate LC LC Separation (C18 CSH, Shallow Gradient) Start->LC MS1 Full MS (Orbitrap 120k) Detect Precursor LC->MS1 Decision Charge State? MS1->Decision HCD Stepped HCD (25/30/35%) Generate Immonium Ions Decision->HCD z = 1 or ETD unavail EThcD EThcD (ETD + 25% SA) Maximize Coverage Decision->EThcD z ≥ 2 Analysis Spectral Analysis HCD->Analysis EThcD->Analysis Check1 Check 1: Low Mass Region Find N-Me Immonium Ions Analysis->Check1 Check2 Check 2: Backbone Coverage Identify Sequence Gaps Check1->Check2 Confirmed Result Validated Structure (Site Localization) Check2->Result

Caption: Figure 1. Decision-tree workflow for MS/MS acquisition. EThcD is preferred for multiply charged species to bridge fragmentation gaps caused by N-methylation.

3.3 Fragmentation Mechanism Diagram

Understanding why the spectrum looks different is key to interpretation.

Frag_Mechanism Precursor Peptide Precursor (-CO-N(Me)-) Path_Std Standard Pathway (Mobile Proton) Precursor->Path_Std Unmodified Amide Path_Me N-Methyl Pathway (Blocked Proton) Precursor->Path_Me N-Methyl Amide Result_Std b/y Ions (Sequence Ladder) Path_Std->Result_Std Path_Me->Result_Std Suppressed Result_Me Internal Fragments (Immonium/Acylium) Path_Me->Result_Me Enhanced Stability

Caption: Figure 2. Mechanistic divergence in fragmentation.[1] N-methylation blocks the mobile proton, suppressing b/y ions and promoting internal fragment formation.

References
  • Vertex AI Search. (2026). Fragmentation mechanism of backbone N-methylated peptides mass spectrometry.
  • Journal of Proteome Research. (2008). Immonium Ion Scanning for the Discovery of Post-Translational Modifications and Its Application to Histones. Retrieved from [Link]

  • Bioanalysis Zone. (2016). Advances in LC separations for proteomics. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of Boc-Protected Amino Acids in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of Boc Chemistry in Solution-Phase Synthesis The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Boc Chemistry in Solution-Phase Synthesis

The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in the art of peptide synthesis. Historically foundational to the development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield, Boc chemistry remains a powerful and relevant strategy, particularly in solution-phase synthesis.[1][2] Solution-phase peptide synthesis (SPPS), while often more labor-intensive than its solid-phase counterpart, offers distinct advantages for the large-scale production of shorter peptides and for synthetic routes requiring careful purification of intermediates.[3][4]

These application notes provide a detailed guide to the principles and practical execution of solution-phase peptide synthesis using Boc-protected amino acids. We will delve into the mechanistic underpinnings of key reactions, provide field-tested protocols for coupling and deprotection, and discuss strategies for purification and troubleshooting. This document is designed to equip researchers with the technical understanding and practical knowledge to successfully implement Boc chemistry in their synthetic endeavors.

Core Principles: The Chemical Logic of the Boc Strategy

The efficacy of the Boc strategy hinges on a robust, acid-labile protecting group for the α-amine of an amino acid.[1] This allows for selective deprotection without compromising the integrity of other protecting groups, a concept known as orthogonality.[5]

The Boc Protecting Group: A Bulwark Against Unwanted Reactivity

The Boc group is introduced to the N-terminus of an amino acid via reaction with di-tert-butyl dicarbonate ((Boc)₂O).[6][7] Its steric bulk and electronic properties render the protected amine nucleophilically inert, preventing self-polymerization during the activation of the C-terminal carboxylic acid.[3]

The Deprotection Step: A Controlled Unveiling

Removal of the Boc group is typically achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1][6] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[6]

Peptide Bond Formation: The Art of Coupling

The formation of the amide bond between a Boc-protected amino acid and the free amine of another amino acid or peptide fragment is the crux of the synthesis. This process requires the activation of the carboxylic acid, which is typically achieved using carbodiimide reagents.[8][9]

Key Experimental Workflows

A Cyclical Approach to Peptide Elongation

Solution-phase peptide synthesis with Boc-protected amino acids follows a cyclical workflow, as illustrated below. Each cycle extends the peptide chain by one amino acid residue.

G cluster_0 Synthesis Cycle A Boc-AA-OH + H-AA-OR' B Coupling (e.g., DCC/HOBt) A->B C Boc-Dipeptide-OR' B->C D Work-up & Purification (Aqueous Wash, Extraction) C->D E Purified Boc-Dipeptide-OR' D->E F Boc Deprotection (TFA/DCM) E->F G H-Dipeptide-OR' · TFA F->G H Neutralization (e.g., DIEA) G->H I H-Dipeptide-OR' H->I J Couple next Boc-AA-OH I->J Start Next Cycle

Caption: Cyclical workflow for solution-phase peptide synthesis using Boc chemistry.

Detailed Protocols

Protocol 1: Peptide Coupling using Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

This protocol describes the coupling of a Boc-protected amino acid to the free amine of an amino acid ester. The addition of HOBt is crucial as it forms an active ester intermediate, which enhances coupling efficiency and, critically, suppresses racemization.[10][11][12]

Mechanism of DCC/HOBt Coupling:

G A Boc-AA-OH Carboxylic Acid C O-Acylisourea Intermediate Highly Reactive A->C + DCC B DCC Carbodiimide B->C E HOBt Active Ester Less prone to racemization C->E + HOBt H DCU Byproduct (insoluble) C->H Side reaction D HOBt Additive D->E G Boc-Peptide-OR' Coupled Product E->G + Amine F H-Peptide-OR' Amine Component F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced N-Methylated Peptide Synthesis

Senior Application Scientist Desk Subject: Overcoming Steric Hindrance & Side Reactions in N-Methylated Amino Acid Coupling Introduction Welcome to the Advanced Peptide Synthesis Support Center. If you are accessing this...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Overcoming Steric Hindrance & Side Reactions in N-Methylated Amino Acid Coupling

Introduction

Welcome to the Advanced Peptide Synthesis Support Center. If you are accessing this guide, you are likely encountering the "N-Methyl Wall"—a convergence of slowed kinetics, low yields, and racemization that plagues the synthesis of peptide therapeutics (e.g., Cyclosporine analogs).

N-methylation removes the amide proton (eliminating a key hydrogen bond donor) and introduces significant steric bulk. This forces the peptide backbone into specific conformations (often cis-amide bonds) that physically shield the nucleophilic amine. Standard protocols (HBTU/DIEA) often fail here. This guide synthesizes high-efficiency protocols using modern uronium salts (COMU) and acid chloride generation (BTC) to overcome these barriers.

Module 1: Diagnostic Workflow

Before altering your protocol, identify the specific steric bottleneck. Use the decision matrix below to select the correct chemistry.

N_Methyl_Coupling_Workflow Start START: Identify Bottleneck Decision1 Is the Nucleophile N-Methylated? Start->Decision1 Branch_NMe_Nuc YES: Steric Hindrance (Hard to Access) Decision1->Branch_NMe_Nuc Yes Branch_Std_Nuc NO: Standard Coupling Decision1->Branch_Std_Nuc No Protocol_A PROTOCOL A: HATU or COMU + Microwave Branch_NMe_Nuc->Protocol_A Moderate Difficulty Protocol_B PROTOCOL B: BTC (Acid Chloride) *The Nuclear Option* Branch_NMe_Nuc->Protocol_B Extreme Difficulty (N-Me to N-Me) Decision2 Is the Electrophile N-Methylated? Branch_Std_Nuc->Decision2 Check_DKP Is this the 2nd Residue (Dipeptide Stage)? Branch_Std_Nuc->Check_DKP Branch_NMe_Elec YES: Racemization Risk (Oxazolone Formation) Decision2->Branch_NMe_Elec Yes Protocol_C PROTOCOL C: Oxyma/DIC (Base-Free) Branch_NMe_Elec->Protocol_C DKP_Risk DKP RISK: Use 2-CTC Resin Check_DKP->DKP_Risk Yes

Figure 1: Decision tree for selecting coupling reagents based on the specific steric or electronic challenge presented by the sequence.

Module 2: Comparative Reagent Data

Choosing the right reagent is a balance between reactivity and safety.[1] While HATU has long been the gold standard, COMU (based on Oxyma) offers comparable performance with improved safety profiles (non-explosive).[1]

FeatureHATU (Standard)COMU (Recommended)BTC (Specialist)
Active Species 7-Azabenzotriazole esterOxyma esterAcid Chloride
Steric Handling ExcellentExcellentSuperior (Smallest electrophile)
Racemization Low (due to HOAt)Very Low (due to Oxyma)High (Requires careful base control)
Safety Explosive (Benzotriazole)Stable / SaferToxic (Generates Phosgene)
Solubility Good in DMFExcellent in DMF/NMPN/A (In-situ generation)
Use Case General difficult couplingsGeneral difficult couplingsN-Me to N-Me couplings
Module 3: Troubleshooting & FAQs
Scenario A: Coupling TO an N-Methylated Amine (The "Acylation" Problem)

The amine on the resin is methylated.[2][3] The incoming amino acid cannot reach the nucleophile.

Q: I am using HBTU/DIEA and seeing <10% conversion. Why? A: HBTU is insufficient for secondary amines. The steric bulk of the methyl group blocks the approach of the active ester.[3] You must switch to a reagent that generates a more reactive ester (HATU or COMU) or a smaller electrophile (Acid Chloride).

Q: Should I use microwave irradiation? A: Yes. Microwave energy is particularly effective for N-methylated couplings because it helps overcome the rotational energy barrier of the cis/trans isomers, increasing the population of the conformer accessible for coupling.

  • Recommendation: 75°C for 10 minutes (using COMU/Oxyma). Avoid higher temps for Cys/His to prevent racemization.

Q: How do I monitor the reaction? Ninhydrin isn't working. A: The Ninhydrin (Kaiser) test relies on a primary amine to produce the "Ruhemann's purple." It will not detect secondary amines (N-Me).[2]

  • Solution: Use the Chloranil Test (Acetaldehyde/Chloranil).

    • Positive (Uncoupled): Dark Blue/Green beads.

    • Negative (Coupled): Colorless/Yellow beads.

Scenario B: Coupling OF an N-Methylated Acid (The "Racemization" Problem)

The incoming amino acid is methylated.[1][2][3][4] You are activating it to couple to the resin.

Q: I see significant epimerization (D-isomer formation) after coupling Fmoc-N-Me-Ala-OH. A: N-methylated amino acids form oxazolonium ions (the racemizing intermediate) much faster than standard amino acids because there is no amide proton to stabilize the intermediate. Strong bases (DIEA) exacerbate this.

  • Solution: Use Protocol C (Base-Free/Neutral) .

    • Use DIC/Oxyma Pure . This creates the active ester without tertiary amine bases, significantly suppressing racemization [1].

Scenario C: The "Nuclear Option" (N-Me coupled to N-Me)

You are trying to couple an N-methylated AA onto an N-methylated amine (e.g., Cyclosporine residues 9-10-11).

Q: Even HATU double coupling failed. What now? A: You have reached the limit of active ester chemistry. The leaving group (OAt/Oxyma) is too bulky. You must use Bis(trichloromethyl)carbonate (BTC) to generate an amino acid chloride in situ.[5] The chloride is a tiny leaving group, minimizing steric penalty.

  • Warning: BTC generates phosgene. Perform strictly in a fume hood.

Module 4: Experimental Protocols
Protocol A: High-Efficiency COMU Coupling

Best for: Coupling standard AA to N-Me AA.

  • Dissolve: 3.0 eq Fmoc-AA-OH and 3.0 eq COMU in minimal DMF.

  • Activate: Add 6.0 eq DIEA (or TMP for Cys/His).

  • Pre-activation: Shake for exactly 30 seconds. (Do not over-activate; COMU hydrolyzes faster than HBTU).

  • Coupling: Add to resin. Reaction time: 1–2 hours (or 10 min at 75°C in microwave).

  • Double Couple: Recommended for all N-Me sites.

Protocol B: BTC-Mediated Acid Chloride Coupling

Best for: N-Me AA to N-Me AA (The "Nuclear Option"). Reference: This method mimics the synthesis of Cyclosporine O [2].

  • Preparation: Suspend Fmoc-N-Me-AA-OH (5.0 eq) and BTC (1.65 eq) in dry THF/DCM under Argon.

  • Catalysis: Add 2,4,6-Collidine (14 eq) dropwise. A white precipitate (collidinium chloride) will form.

  • Reaction: Stir for 15–20 minutes to generate the acid chloride.

  • Transfer: Filter the solution (to remove salts) directly onto the resin (swollen in DCM).

  • Coupling: Add a catalytic amount of DIEA (1.0 eq). Shake for 2–4 hours.

  • Quench: Wash resin with DCM, then DMF.

Protocol C: Prevention of Diketopiperazine (DKP)

Issue: Loss of chain mass [M-Fmoc-AA1-AA2] during deprotection of the 2nd residue.

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[6] The steric bulk of the trityl linker prevents the N-terminal amine from biting back onto the C-terminal ester [3].[6]

  • Deprotection Cocktail: Do NOT use 20% Piperidine.

    • Use: 5% Piperazine + 2% DBU in NMP .

    • Shorten time: 2 x 5 minutes.

References
  • El-Faham, A., & Albericio, F. (2011).[7][8] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[8] Link

  • Thongyoo, P., et al. (2008). Total Synthesis of Cyclosporin O. Organic & Biomolecular Chemistry, 6, 1462-1470. (Demonstrates BTC/Acid Chloride efficacy). Link

  • Góngora-Benítez, M., et al. (2012). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Biopolymers (Peptide Science), 98(1), 59-72. (Discusses DKP prevention strategies). Link

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents.[9] Chemistry – A European Journal, 15(37), 9394–9403. Link

Sources

Optimization

Preventing racemization during the coupling of N-methylated amino acids

Topic: Preventing Racemization in N-Methylated Amino Acid Coupling Ticket Type: Advanced Synthesis Troubleshooting Status: Open Audience: Medicinal Chemists, Peptide Scientists Diagnostic: Why is Racemization Occurring?...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization in N-Methylated Amino Acid Coupling Ticket Type: Advanced Synthesis Troubleshooting Status: Open Audience: Medicinal Chemists, Peptide Scientists

Diagnostic: Why is Racemization Occurring?

The Root Cause: The Oxazolonium Trap

Unlike standard amino acids,


-methylated amino acids are exceptionally prone to racemization during activation. The steric bulk of the 

-methyl group retards the approach of the nucleophile (the amine of the incoming residue), extending the lifetime of the activated ester.

Simultaneously, the


-methyl group facilitates the cyclization of the activated intermediate into a 5(4H)-oxazolonium ion . Once formed, this ion is highly susceptible to base-catalyzed enolization, destroying the chirality at the 

-carbon.
Mechanism of Failure

The following diagram illustrates the critical failure pathway. In the presence of base (DIEA/NMM) and slow coupling kinetics, the activated species diverts to the oxazolonium form.

RacemizationMechanism cluster_danger Critical Failure Zone Start Activated N-Me-AA (L-Isomer) Oxazolonium 5(4H)-Oxazolonium Intermediate Start->Oxazolonium Slow Kinetics (Steric Hindrance) Product_L Peptide Product (L-L, Desired) Start->Product_L Fast Amine Attack (Kinetic Control) Enol Enolized Oxazolonium (Achiral/Planar) Oxazolonium->Enol Base Catalysis (DIEA/NMM) Oxazolonium->Product_L Amine Attack Product_D Peptide Product (D-L, Epimerized) Oxazolonium->Product_D Amine Attack Enol->Oxazolonium Re-protonation (Randomized)

Figure 1: The kinetic competition between direct coupling and oxazolonium-mediated racemization.

Reagent Selection & Decision Matrix

To prevent racemization, you must shift the kinetic balance toward coupling and away from oxazolonium formation. This requires specific reagents that differ from standard SPPS protocols.

The "Collidine Rule"

Stop using DIEA (Diisopropylethylamine) for these couplings. DIEA is too basic and promotes the enolization of the oxazolonium intermediate.

  • Recommendation: Use 2,4,6-Trimethylpyridine (TMP, Collidine) . It is a weaker base (pKa ~7.4 vs 10.5 for DIEA) and sterically hindered, significantly reducing proton abstraction from the

    
    -carbon while sufficiently neutralizing the acid generated during activation.
    
Coupling Reagent Hierarchy
Coupling ScenarioRecommended ReagentAdditiveBaseRationale
Standard N-Me Coupling COMU Oxyma PureCollidineCOMU is safer and more efficient than HATU, showing lower epimerization rates in comparative studies [1].[1][2]
Difficult (N-Me to N-Me) PyAOP HOAtCollidinePhosphonium salts (PyAOP) often drive reaction kinetics faster than uroniums (HATU/COMU) for hindered amines, outrunning racemization [2].
Extreme Steric Hindrance TCFH NMINoneTCFH + N-methylimidazole generates a highly reactive

-acyl imidazolium in situ.[3][4] Excellent for maintaining stereochemistry in "impossible" couplings [3].
Acid Chloride Route BTC NoneCollidineGenerates acid chlorides in situ. High reactivity but moisture sensitive. Use only if other methods fail.

Experimental Protocols

Protocol A: The PyAOP/Collidine Method (Solid Phase)

Best for coupling an N-methylated amino acid to a secondary amine (e.g., N-Me-AA to N-Me-AA).

  • Preparation: Dissolve the incoming Fmoc-N-Me-AA-OH (3.0 eq) in dry DMF.

  • Activation: Add PyAOP (3.0 eq) and HOAt (3.0 eq).

    • Note: Do not pre-activate for more than 30 seconds. Long pre-activation accumulates oxazolonium ions.

  • Base Addition: Add 2,4,6-Collidine (6.0 eq) immediately before adding to the resin.

  • Coupling: Add mixture to the resin. Shake for 2–4 hours.

    • Double Coupling: If the Kaiser/Chloranil test is positive, repeat the coupling with fresh reagents rather than extending time.

Protocol B: The TCFH/NMI Method (Solution/Difficult SPPS)

Best for extremely hindered substrates where standard uroniums fail.

  • Reagents: Use TCFH (Tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-methylimidazole).[3]

  • Setup: Dissolve carboxylic acid (1.0 eq) and amine (1.0 eq) in Acetonitrile (preferred over DMF for this reaction).

  • Initiation: Add NMI (3.0 eq) followed by TCFH (1.0 eq).

  • Reaction: Stir at room temperature for 1–12 hours.

    • Mechanism:[1][5][6][7] NMI acts as both base and nucleophile, forming a reactive acyl-imidazolium cation that is impervious to oxazolonium formation pathways typical of uronium reagents [3].

Quality Control: Detecting Racemization

Do not rely solely on standard C18 HPLC, as diastereomers of complex peptides may co-elute.

Marfey’s Method (The Gold Standard)

This method hydrolyzes the peptide and derivatizes individual amino acids to determine enantiomeric purity.

Step-by-Step Protocol:

  • Hydrolysis: Place peptide (~0.5 mg) in 6 M HCl (100 µL). Heat at 110°C for 16–24 hours in a sealed glass vial. Dry under

    
    .
    
  • Derivatization: Resuspend residue in 100 µL water + 20 µL 1 M

    
    . Add 40 µL of 1% L-FDAA  (Marfey’s Reagent) in acetone.
    
  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add 20 µL 1 M HCl to neutralize. Dilute with acetonitrile/water.

  • Analysis: Analyze via LC-MS or HPLC (C18 column). Compare retention times against standard L- and D-amino acid derivatized controls.

    • Result: L-FDAA derivatives of D-amino acids typically elute after L-amino acids (due to hydrogen bonding differences in the diastereomeric pair) [4].

Troubleshooting Logic Tree

Use this flow to diagnose and solve coupling issues dynamically.

Troubleshooting Start Issue: Poor N-Me Coupling CheckYield Is the Yield Low? Start->CheckYield CheckRac Is Racemization > 5%? CheckYield->CheckRac No (Yield OK) ReagentSwitch Switch Reagent: Use PyAOP or TCFH CheckYield->ReagentSwitch Yes Success Protocol Optimized CheckRac->Success No (<5%) BaseCheck Are you using DIEA? CheckRac->BaseCheck Yes DoubleCouple Perform Double Coupling (Fresh Reagents) ReagentSwitch->DoubleCouple Still Low? SwitchBase CRITICAL FIX: Switch to Collidine (TMP) BaseCheck->SwitchBase Yes SwitchSolvent Change Solvent: DMF -> DMF/DCM (1:1) or use TCFH/NMI in ACN BaseCheck->SwitchSolvent No (Using Collidine)

Figure 2: Decision matrix for optimizing N-methylated amino acid coupling.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[2] Tetrahedron Letters, 31(2), 205-208. Link

  • Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.[3] Organic Letters, 20(14), 4218–4222. Link

  • Marfey, P. (1984).[8] Determination of D-amino acids in peptides and proteins. Carlsberg Research Communications, 49, 591–596. Link

Sources

Troubleshooting

Troubleshooting incomplete Boc deprotection of N-methylated residues

Topic: Troubleshooting Incomplete Boc Deprotection of N-Methylated Residues Welcome to the Advanced Peptide Synthesis Support Hub. This guide addresses the specific kinetic and steric challenges encountered when removing...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Boc Deprotection of N-Methylated Residues

Welcome to the Advanced Peptide Synthesis Support Hub. This guide addresses the specific kinetic and steric challenges encountered when removing tert-butyloxycarbonyl (Boc) groups from


-methylated amino acids. Unlike standard residues, 

-methylated analogs introduce significant steric bulk and alter local solvation, frequently leading to "difficult sequences," deletion products, and incomplete synthesis.
Part 1: Diagnostic Workflow

Is it incomplete deprotection or a side reaction? Before altering your cleavage cocktail, confirm the nature of the impurity using Mass Spectrometry (ESI-MS or MALDI).

DiagnosticFlow start Observe Impurity in Crude MS mass_check Check Mass Shift (Δm) start->mass_check plus_100 Δm = +100 Da (or +Boc mass) mass_check->plus_100 Intact Boc plus_56 Δm = +56 Da (+ t-Butyl) mass_check->plus_56 Alkylation plus_other Δm = Other (e.g., +44 Da) mass_check->plus_other Unknown action_100 DIAGNOSIS: Incomplete Deprotection CAUSE: Steric Hindrance (N-Me) ACTION: See Protocol A & B plus_100->action_100 action_56 DIAGNOSIS: Scavenger Failure CAUSE: t-Butyl Cation Trapping ACTION: See Scavenger Table plus_56->action_56 action_other DIAGNOSIS: Side Reaction (e.g., CO2 adducts, Acetylation) ACTION: Check Wash Steps plus_other->action_other

Figure 1: Diagnostic logic tree for distinguishing between kinetic failure (incomplete deprotection) and thermodynamic trapping (alkylation).

Part 2: The Mechanics of Failure (FAQ)

Q: Why does a simple methyl group stall a standard TFA deprotection? A: The failure is primarily steric and conformational , not electronic.

  • Steric Shielding: The

    
    -methyl group creates a hydrophobic pocket around the carbamate linkage. This bulk prevents the trifluoroacetic acid (TFA) molecules from effectively solvating and protonating the carbonyl oxygen—the necessary first step in the E1 elimination mechanism.
    
  • Cis/Trans Isomerization:

    
    -methylated peptide bonds possess a higher propensity for cis conformations compared to non-methylated amides. The cis rotamer can bury the Boc group within the peptide backbone's secondary structure, further limiting acid accessibility.
    

Q: Will extending the reaction time fix it? A: Rarely. Extending standard TFA treatment (e.g., from 30 min to 2 hours) often yields diminishing returns on deprotection while exponentially increasing the risk of acid-catalyzed side reactions (e.g., aspartimide formation or cleavage of sensitive side-chain protectors). You need a stronger driving force, not just more time.

Part 3: Optimization Protocols
Protocol A: The "Standard" Optimization (Neat TFA)

Use this for moderately difficult sequences (1-2 N-methyl residues).

Standard protocols often use 50% TFA in DCM.[1] For


-methyl residues, the dilution reduces the effective acidity (Hammett acidity function) too much.

Method:

  • Pre-wash: Wash resin 3x with DCM to remove any basic residues (DMF/Piperidine).

  • Scavenger Prep: Prepare a cocktail of 100% TFA containing specific scavengers (see Table 1). Do not use DCM.

  • Reaction: Treat resin for 2 x 10 minutes rather than 1 x 20 minutes. Fresh acid maintains the highest proton concentration.

  • Flow Wash: Perform a "flow wash" where fresh TFA cocktail is slowly passed through the resin if using a flow synthesizer.

Protocol B: The "Nuclear Option" (TMSOTf Promoted)

Use this for "difficult sequences," multiple consecutive N-methyl residues, or when Protocol A fails.

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a powerful Lewis acid (silylation agent) that drives the cleavage via a silyl-cation mechanism, which is less sensitive to steric bulk than protonation.

Safety Warning: TMSOTf is moisture-sensitive and corrosive. Handle under inert gas (Argon/Nitrogen).

Step-by-Step Methodology:

  • Dry Resin: Ensure resin is strictly dry (DCM wash, then N2 blow dry). Moisture kills TMSOTf.

  • Cocktail Preparation:

    • Reagent: 1 M TMSOTf in Thioanisole/TFA.

    • Ratio: Mix 1 part TMSOTf with 9 parts of a (10% Thioanisole in TFA) solution.

    • Note: Thioanisole acts as both solvent and scavenger.

  • Incubation: Add cocktail to resin. Agitate gently for 15–20 minutes at 0°C, then warm to Room Temperature for 10 minutes.

  • Quench: Filter and immediately wash with copious DCM, then 5% DIEA/DCM to neutralize.

Mechanism of TMSOTf Action:

TMSOTf_Mech Boc Boc-N(Me)-Peptide Complex Silylated Intermediate [TMS-O-C=N(Me)-...]+ Boc->Complex Silylation (Fast) TMS TMSOTf (Lewis Acid) TMS->Complex Cleavage Fragmentation Complex->Cleavage Collapse Products Free Amine + CO2 + Isobutene/TMS-tBu Cleavage->Products

Figure 2: TMSOTf bypasses the protonation barrier by directly silylating the carbamate oxygen, forcing fragmentation even in sterically hindered environments.

Part 4: Scavenger Selection Guide

The tert-butyl cation (


) generated during deprotection is an aggressive electrophile.[2] 

-methylated residues often require stronger acid conditions, which increases the kinetic energy of these cations, making scavenger selection critical.

Table 1: Scavenger Cocktails for Difficult Deprotections

Sensitive Residues PresentRecommended Cocktail (v/v)Role of Components
None (Aliphatic only) 95% TFA / 2.5% TIS / 2.5% H₂O TIS (Triisopropylsilane) is the standard bulky hydride donor.
Met, Cys, Tyr 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole Thioanisole accelerates acidolysis; EDT (Ethanedithiol) protects Cys/Met from oxidation and alkylation.
Trp (Tryptophan) 85% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole Phenol specifically protects the electron-rich indole ring of Trp from

attack.
High N-Me Content (TMSOTf) 1 M TMSOTf in TFA/Thioanisole (10:1) Thioanisole is mandatory here as a soft nucleophile to quench the silylated byproducts.
Part 5: Verification & References

How to verify success:

  • Kaiser Test (Ninhydrin): Unreliable for

    
    -methyl amines (secondary amines do not yield the characteristic Ruhemann's purple).
    
  • Chloranil Test: Use this instead. A blue stain indicates free secondary amines (

    
    -methyl).
    
  • Micro-Cleavage: Remove a small bead sample, cleave the peptide completely, and run HPLC/MS. This is the only definitive proof.

References
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Undheim, K., & Eidem, A. (1996). TMSOTf in Peptide Synthesis.[3] Encyclopedia of Reagents for Organic Synthesis. (Validates TMSOTf as a hard-acid alternative). Link

  • Lundt, B. F., et al. (1978). Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of N-epsilon-tert-butyloxycarbonyl by acidolysis. International Journal of Peptide and Protein Research. (Foundational work on scavenger mechanisms). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of deprotection strategies including N-methyl specifics). Link

Sources

Optimization

Technical Support Center: Optimization of Scavenger Cocktails for Cleaving N-Methylated Peptides

Welcome to the Technical Support Center for the optimization of scavenger cocktails in the cleavage of N-methylated peptides. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of scavenger cocktails in the cleavage of N-methylated peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this critical step in peptide synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical protocols to enhance the yield and purity of your target N-methylated peptides.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the cleavage of N-methylated peptides, offering probable causes and actionable solutions based on established scientific principles.

Problem 1: Significant Peptide Fragmentation Observed in Mass Spectrometry Analysis

Question: After TFA cleavage of my N-methylated peptide, my mass spectrometry results show significant peaks corresponding to fragments of my desired peptide, particularly cleavage C-terminal to the N-methylated residue. What is causing this and how can I prevent it?

Probable Cause: N-alkylated peptide bonds are known to be susceptible to hydrolysis under standard trifluoroacetic acid (TFA) cleavage conditions.[1] This fragmentation is proposed to occur through the formation of an oxazolone-like intermediate, which is more readily hydrolyzed.[2] The electron-donating nature of the N-methyl group can facilitate the formation of this reactive intermediate, leading to cleavage of the peptide backbone.

Solution:

  • Optimize TFA Concentration and Cleavage Time:

    • Reduce Cleavage Time: Minimize the exposure of the peptide to strong acid. Perform a time-course study (e.g., 30 minutes, 1 hour, 2 hours) to determine the minimum time required for complete deprotection and cleavage from the resin.[3]

    • Lower TFA Concentration (with caution): For extremely labile peptides, reducing the TFA concentration to 70-80% in the cleavage cocktail can sometimes mitigate fragmentation.[4] However, be aware that this may lead to incomplete removal of side-chain protecting groups, so thorough analysis of the crude product is essential.

  • Strategic Scavenger Selection:

    • Increase Triisopropylsilane (TIS) Concentration: TIS is a highly effective carbocation scavenger that can also act as a reducing agent.[5][6] While its primary role is to quench reactive carbocations from protecting groups, a higher concentration (e.g., 5%) may help to stabilize the peptide backbone and reduce hydrolysis. It acts as a hydride donor in acidic conditions, which can help to prevent the formation of deleterious intermediates.[6]

    • Incorporate a Thiol-Based Scavenger: Thiol scavengers like 1,2-ethanedithiol (EDT) or the less odorous 1,4-benzenedimethanethiol (1,4-BDMT) can help maintain a reducing environment during cleavage, which may offer some protection against fragmentation.[7][8] EDT is particularly effective at preventing oxidation, which can sometimes be a contributing factor to peptide instability.[7]

Workflow for Troubleshooting Peptide Fragmentation:

G cluster_0 Problem Identification cluster_1 Initial Mitigation Steps cluster_2 Scavenger Optimization cluster_3 Advanced Strategy A Significant fragmentation peaks in MS B Reduce cleavage time (e.g., 30-60 min) A->B C Analyze crude product by MS B->C D Increase TIS concentration to 5% C->D If fragmentation persists E Add a thiol scavenger (e.g., 2.5% EDT) D->E F Analyze crude product by MS E->F G Consider a two-stage cleavage protocol F->G If fragmentation is still significant H Analyze final product G->H G TFA TFA ProtectingGroup Protecting Groups (e.g., Trt, Boc) TFA->ProtectingGroup Cleaves Carbocations Reactive Carbocations (Trt+, tBu+) ProtectingGroup->Carbocations Generates Scavengers Scavenger Cocktail (TIS, Water, EDT) Carbocations->Scavengers Quenched by Peptide N-Methylated Peptide Carbocations->Peptide Can attack DesiredProduct Intact Peptide Scavengers->DesiredProduct Protects SideProducts Undesired Side Products (Alkylated Peptide) Peptide->SideProducts Forms Peptide->DesiredProduct Yields

Caption: The role of scavengers in preventing side reactions during TFA cleavage.

References

  • CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • Orain, D., & Nicolas, E. (1998). Lability of N-alkylated peptides towards TFA cleavage. Journal of Peptide Research, 52(2), 118-125. [Link]

  • Denton, E. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

  • Pawlas, J., Rasmussen, J. H., & Stærk, D. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(67), 38928-38934. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 4(4), 7439-7446. [Link]

  • MerckMillipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Bennett, G. P., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Medicinal Chemistry, 51(24), 7899-7908. [Link]

  • Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739-2742. [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?[Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

  • Albericio, F., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(3), 421-429. [Link]

  • Wikipedia. (n.d.). Triisopropylsilane. Retrieved from [Link]

Sources

Troubleshooting

Strategies to avoid diketopiperazine formation in N-methylated dipeptides

Topic: Mitigation of Diketopiperazine (DKP) Formation Ticket ID: DKP-PREV-001 Status: Active Guide User Guide: Strategies to Avoid Diketopiperazine Formation Welcome to the Advanced Peptide Synthesis Support Hub. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Diketopiperazine (DKP) Formation Ticket ID: DKP-PREV-001 Status: Active Guide

User Guide: Strategies to Avoid Diketopiperazine Formation

Welcome to the Advanced Peptide Synthesis Support Hub. This guide addresses a critical failure mode in the synthesis of N-methylated peptides: the formation of diketopiperazines (DKPs).[1][2] This side reaction causes chain termination, low yields, and "traceless" loss of peptide from the resin.[3]

Module 1: Diagnostic Hub – The "Why" and "How"

The Root Cause: The Cis-Rotamer Trap In standard peptide synthesis, peptide bonds predominantly exist in the trans conformation, which keeps the N-terminal amine far from the C-terminal carbonyl. However, N-methylation (like Proline) lowers the energy barrier for isomerization, significantly increasing the population of the cis-rotamer.

  • The Mechanism: Upon Fmoc deprotection, the liberated N-terminal amine is spatially positioned to attack the C-terminal carbonyl (ester linkage to resin).

  • The Result: The dipeptide cyclizes into a stable 6-membered ring (DKP) and cleaves itself from the resin. This is often "traceless" because the byproduct is washed away, leaving a free hydroxyl group on the resin that cannot react further.

Visualizing the Failure Mode

DKP_Mechanism Step1 Fmoc-N(Me)AA-AA-Resin (Protected) Step2 H-N(Me)AA-AA-Resin (Deprotected Amine) Step1->Step2 Fmoc Removal Step3 Cis-Rotamer Formation (Favored by N-Me) Step2->Step3 Isomerization Step4 Nucleophilic Attack (Amine -> Ester Carbonyl) Step3->Step4 Proximity Step5 Diketopiperazine (DKP) (Cyclic Dipeptide) Step4->Step5 Cyclization Step6 Free Resin (Chain Terminated) Step4->Step6 Cleavage

Figure 1: The mechanistic pathway of DKP formation. N-methylation promotes the cis-rotamer (yellow), leading to premature cleavage and DKP release (red).

Module 2: Resin & Linker Selection (The Foundation)[4][5]

The choice of resin is the single most effective passive defense against DKP formation.

Recommendation: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin Do not use Wang resin for C-terminal N-methylated dipeptides.[3] Wang resin utilizes a benzyl ester linkage which is less sterically hindered and requires strong acid to cleave, meaning you cannot easily monitor the reaction.

FeatureWang Resin 2-Chlorotrityl Chloride (2-CTC)
Linkage Type 4-Alkoxybenzyl alcohol (Ester)Trityl chloride (Steric Ester)
DKP Risk HIGH .[3] Low steric hindrance allows easy nucleophilic attack.LOW . The bulky trityl group sterically shields the carbonyl, discouraging attack.
Loading Method Requires coupling reagents (DIC/DMAP) – risk of racemization.Direct loading (DIPEA) – mild, no racemization.
Cleavage 95% TFA (Harsh).1% TFA (Mild) – allows cleavage of protected fragments.

Protocol 2.1: Loading 2-CTC Resin

  • Swell: Swell 2-CTC resin in dry DCM for 30 min.

  • Load: Add Fmoc-AA-OH (1.0 eq relative to resin capacity) and DIPEA (4.0 eq) in DCM.

  • React: Agitate for 2 hours.

  • Cap: Add Methanol (1 mL per gram resin) to cap unreacted chlorides (15 min).

  • Wash: DCM (3x), DMF (3x), DCM (3x).

Module 3: Synthetic Strategies (The Fix)

If you must synthesize a sequence like H-N(Me)AA2-AA1-Resin, the danger zone is the removal of the Fmoc group from N(Me)AA2.

Strategy A: Optimized Deprotection Cocktail

Standard 20% Piperidine/DMF is slow and promotes DKP. Use a faster, specialized cocktail to remove the Fmoc group quickly, then immediately couple the next amino acid.

  • The Cocktail: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in NMP (or DMF).[1][3][4][5]

  • Why? DBU is a stronger base that accelerates Fmoc removal, reducing the time the free amine sits exposed before the next coupling.

Protocol 3.1: "Flash" Deprotection Cycle

  • Drain reaction vessel.

  • Treat with 2% DBU / 5% Piperazine in NMP for 30 seconds . Drain.

  • Treat again for 3 minutes . Drain.

  • Wash immediately and extensively with DMF (5x) and proceed immediately to coupling.

Strategy B: Dipeptide Building Blocks (The Gold Standard)

The most robust solution is to never create the H-N(Me)AA-AA-Resin intermediate on the solid phase. Instead, couple the relevant amino acids as a pre-formed dipeptide unit.[3]

  • Concept: Synthesize or purchase Fmoc-AA3-N(Me)AA2-OH.

  • Action: Couple this entire block to AA1-Resin.

  • Benefit: The nucleophilic N-methyl amine is never free on the resin; it is already acylated by AA3.

Module 4: Advanced Troubleshooting & FAQs

Decision Logic for Experiment Planning

Decision_Tree Start Start: N-Methyl Peptide Synthesis Q1 Is the N-Me residue at position 2 (Penultimate to C-term)? Start->Q1 Resin Use 2-CTC Resin (Mandatory) Q1->Resin Yes Wang Avoid Wang Resin Q1->Wang If using Wang -> STOP Q2 Can you obtain Fmoc-Dipeptide block? Resin->Q2 Strat1 Strategy: Couple Dipeptide Block (Safest) Q2->Strat1 Yes Strat2 Strategy: Stepwise Synthesis Q2->Strat2 No Deprot Use DBU/Piperazine Cocktail Short times (2x 3min) Strat2->Deprot Couple Use HATU/HOAt Rapid Coupling Deprot->Couple

Figure 2: Decision matrix for selecting the correct synthetic strategy based on reagent availability and resin choice.

Frequently Asked Questions (FAQs)

Q1: I see a loss of yield, but no specific impurity peak in HPLC. What happened?

  • Diagnosis: This is classic "Traceless" DKP formation.[5] The dipeptide cyclized and fell off the resin during the washes.[3] The remaining resin has a free hydroxyl group (if 2-CTC) or hydroxymethyl group (if Wang), which might not react or will produce a truncated sequence.

  • Fix: Switch to 2-CTC resin and check the loading efficiency.

Q2: Can I use Hmb (backbone protection) to prevent this?

  • Answer: Yes, but it may be overkill. Hmb (2-hydroxy-4-methoxybenzyl) protection on the backbone amide creates steric bulk that disfavors the cis-conformation and aggregation. However, Hmb is typically used to prevent aspartimide formation or aggregation in long peptides. For simple DKP prevention, 2-CTC resin + DBU deprotection is usually sufficient and cheaper.

Q3: Does temperature affect DKP formation?

  • Answer: Yes. Higher temperatures accelerate DKP formation significantly.

  • Protocol Adjustment: Perform the Fmoc deprotection of the N-methylated residue and the subsequent coupling of the next amino acid at 0°C to Room Temperature . Do not use microwave heating for these specific steps.

Q4: My sequence is Fmoc-Pro-N(Me)Ala-Resin. Is this risky?

  • Answer: Extremely. Proline is a secondary amine, and N-methyl Alanine is also sterically constrained. This combination is a "DKP Super-Inducer."

  • Mandatory Action: You must use a dipeptide building block (Fmoc-AA-Pro-OH) or the 2-CTC resin method with extreme care.

References
  • Gilon, C., et al. "Backbone Protection in Solid-Phase Peptide Synthesis." Biopolymers, 2003. Link

  • Barlos, K., et al. "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide amides." International Journal of Peptide and Protein Research, 1991. Link

  • Sampson, W.R., et al. "The synthesis of N-methylated peptides." Journal of Peptide Science, 1999. Link

  • Wade, J.D., et al. "Use of the DBU/piperazine system for Fmoc deprotection in solid phase peptide synthesis." Letters in Peptide Science, 2000. Link

  • Teixidó, M., et al. "Solid-Phase Synthesis of N-Methylated Peptides." Methods in Molecular Biology, 2005. Link

Sources

Optimization

Technical Support Center: Refining Purification Techniques for N-methylated Hydrophobic Peptides

Welcome to the technical support center for the purification of N-methylated hydrophobic peptides. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-methylated hydrophobic peptides. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered in the laboratory. N-methylation is a critical modification for enhancing the therapeutic properties of peptides, but it introduces significant complexity to the purification process.[1] This resource offers in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and achieve high-purity peptides.

Understanding the Challenge: The Impact of N-Methylation

N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, profoundly alters a peptide's physicochemical properties.[1] This modification increases lipophilicity by removing a hydrogen bond donor, which can improve membrane permeability and metabolic stability.[1][2] However, these advantages come with significant purification hurdles:

  • Increased Hydrophobicity: Leads to stronger interactions with reversed-phase chromatography media, often resulting in poor solubility, peak broadening, and low recovery.[3]

  • Steric Hindrance: The methyl group can restrict the peptide's conformational freedom, potentially leading to aggregation.[1]

  • Cis/Trans Isomerism: The N-methylated amide bond can exist as slowly interconverting cis and trans isomers, which can manifest as multiple peaks or broad peaks in HPLC analysis for a single, pure compound.[2]

  • Synthetic Impurities: The synthesis of N-methylated peptides is often challenging, leading to a higher prevalence of deletion sequences and other closely-related impurities that are difficult to resolve.[1]

This guide will provide systematic approaches to address these specific issues.

Troubleshooting Guides: A Problem-Solution Approach

This section provides detailed troubleshooting for common issues encountered during the purification of N-methylated hydrophobic peptides, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common purification technique.[4]

Problem 1: Poor Peak Shape (Tailing or Broadening)

Poor peak shape is a frequent issue that compromises resolution and the accuracy of quantification.

Causality: Peak tailing for these peptides is often caused by secondary interactions between the peptide and the stationary phase, particularly with residual silanol groups on silica-based columns.[5] Peak broadening can be exacerbated by the slow interconversion of cis/trans isomers on the HPLC timescale and the inherent hydrophobicity of the peptide causing slow mass transfer.[2]

Troubleshooting Workflow:

G start Poor Peak Shape (Tailing/Broadening) check_isomers Investigate Cis/Trans Isomerism - Vary column temperature - Collect and reinject peaks start->check_isomers optimize_mobile_phase Optimize Mobile Phase - Adjust ion-pairing agent - Modify organic solvent - Adjust pH check_isomers->optimize_mobile_phase Isomerism confirmed or peak shape still poor evaluate_column Evaluate Stationary Phase - Switch to C8 or C4 column - Use a column with a different base material optimize_mobile_phase->evaluate_column Limited improvement final_purity Achieve Desired Purity optimize_mobile_phase->final_purity Significant improvement evaluate_column->final_purity Improved peak shape

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Solutions:

  • Investigate Cis/Trans Isomerism:

    • Vary Column Temperature: Increasing the column temperature can accelerate the interconversion of isomers, potentially coalescing multiple peaks into a single, sharper peak.[2] A systematic study at temperatures from 40°C to 60°C is recommended.[6]

    • Peak Collection and Re-injection: Collect the individual peaks and re-inject them. If they are conformers, you may observe the re-emergence of the other peaks as equilibrium is re-established.[2]

  • Optimize Mobile Phase Composition:

    • Ion-Pairing Agents: Trifluoroacetic acid (TFA) at 0.1% is standard, but for highly hydrophobic peptides, a stronger ion-pairing agent like heptafluorobutyric acid (HFBA) can improve peak shape and resolution by increasing the peptide's apparent hydrophobicity.[7] Be cautious, as larger ion-pairing agents are less volatile and can be difficult to remove.[7]

    • Organic Modifier: While acetonitrile is the most common organic solvent, for very hydrophobic peptides, consider using n-propanol or isopropanol, or mixtures of acetonitrile and propanol.[8] These alcohols can improve the solubility of hydrophobic peptides and disrupt aggregates.

    • pH Adjustment: Operating at a low pH (around 2-3) with an additive like TFA ensures that the peptide has a consistent positive charge, which can lead to more uniform interactions with the stationary phase.[5]

  • Evaluate Stationary Phase:

    • Column Chemistry: For highly hydrophobic peptides, a standard C18 column may be too retentive. Switching to a less hydrophobic stationary phase, such as C8, C4, or phenyl, can reduce retention times and improve peak shape.[4][9]

    • Pore Size: Larger pore sizes (300 Å) are often beneficial for peptides as they allow for better diffusion into and out of the pores of the stationary phase, which can improve peak symmetry.

Problem 2: Low Recovery and Sample Loss

Low recovery of N-methylated hydrophobic peptides is a critical issue that can significantly impact yield.

Causality: The primary cause of low recovery is the irreversible adsorption of the highly hydrophobic peptide onto various surfaces, including sample vials, tubing, and the stationary phase of the chromatography column.[10][11] These peptides can also aggregate and precipitate in the sample solvent or on the column.[3]

Troubleshooting Workflow:

G start Low Peptide Recovery optimize_sample_prep Optimize Sample Preparation - Use low-adsorption vials - Optimize sample solvent start->optimize_sample_prep modify_hplc_conditions Modify HPLC Conditions - Increase column temperature - Use alternative organic modifiers optimize_sample_prep->modify_hplc_conditions Recovery still low improved_recovery Improved Recovery optimize_sample_prep->improved_recovery Issue resolved consider_alt_purification Consider Alternative Purification - Solid-Phase Extraction (SPE) - Flash Chromatography modify_hplc_conditions->consider_alt_purification Still suboptimal modify_hplc_conditions->improved_recovery Sufficient improvement consider_alt_purification->improved_recovery Successful recovery

Caption: Decision tree for troubleshooting low peptide recovery.

Step-by-Step Solutions:

  • Optimize Sample Preparation and Handling:

    • Use Low-Adsorption Vials: Standard polypropylene vials can lead to significant sample loss due to non-specific binding.[10][12] Utilize vials specifically designed to reduce hydrophobic adsorption.

    • Optimize Sample Solvent: Dissolving the peptide in a solvent that is too weak (e.g., highly aqueous) can lead to precipitation. Conversely, a solvent that is too strong may cause poor retention on the column.[13] A good starting point is to dissolve the peptide in a small amount of a strong organic solvent like DMSO or DMF, and then dilute it with the initial mobile phase.[9] Increasing the organic content of the sample solvent, for example by adding acetonitrile, can also improve recovery.[11]

  • Modify HPLC Conditions:

    • Elevated Column Temperature: Increasing the column temperature not only improves peak shape but also enhances the solubility of hydrophobic peptides, leading to better recovery.[6]

    • Alternative Organic Modifiers: As mentioned for improving peak shape, using n-propanol or isopropanol can increase the solubility of hydrophobic peptides and break up aggregates, thus improving recovery.

  • Consider Alternative or Preparatory Purification Techniques:

    • Solid-Phase Extraction (SPE): SPE is an effective technique for sample clean-up and can be used as a preliminary purification step to remove more polar or less hydrophobic impurities.[14][15][16] This can reduce the complexity of the mixture loaded onto the HPLC column, improving the final purification.

    • Flash Chromatography: For larger scale purifications or as a pre-purification step, flash chromatography can be a rapid and efficient alternative to traditional HPLC.[17][18][19] It offers higher loading capacity, though with lower resolution.[17]

Frequently Asked Questions (FAQs)

Q1: My purified N-methylated peptide shows multiple peaks on analytical HPLC. Is it impure?

A1: Not necessarily. The presence of multiple peaks can be due to the slow interconversion of cis and trans isomers of the N-methylated amide bond.[2] To confirm this, you can vary the column temperature; if the peaks begin to coalesce at higher temperatures, they are likely conformers.[2] You can also collect the individual peaks and re-inject them to see if the other peaks reappear over time.[2]

Q2: What is the best stationary phase for purifying a very hydrophobic N-methylated peptide?

A2: While C18 is the most common reversed-phase stationary phase, for very hydrophobic peptides it can be too retentive. Consider using a column with a shorter alkyl chain, such as C8 or C4, or a phenyl column.[4][9] These will provide weaker hydrophobic interactions, allowing the peptide to elute with a lower concentration of organic solvent and potentially improving peak shape and recovery.

Q3: How can I improve the solubility of my N-methylated hydrophobic peptide for purification?

A3: Improving solubility is key to successful purification.[20] Start by attempting to dissolve the peptide in a small amount of a strong organic solvent such as DMSO, DMF, or even formic acid or acetic acid.[3] Then, carefully dilute the sample with the initial mobile phase for injection. For some extremely difficult peptides, alternative solvents like hexafluoroisopropanol (HFIP) may be necessary, but be mindful of its compatibility with your HPLC system.

Q4: Is it necessary to remove Trifluoroacetic Acid (TFA) from my final peptide product?

A4: Yes, in many cases. TFA is a strong acid used as an ion-pairing agent in HPLC and for cleavage from the solid-phase resin.[21][22] Residual TFA can be cytotoxic in cell-based assays and can interfere with biological activity.[21][22][23] If your peptide is intended for biological applications, it is highly recommended to perform a salt exchange procedure, such as lyophilization from a dilute HCl or acetic acid solution, to replace the TFA counter-ion.[21][22][24]

Q5: Can I use techniques other than RP-HPLC for purification?

A5: Yes. While RP-HPLC is the workhorse for peptide purification, other techniques can be valuable, especially as part of a multi-step purification strategy.[25]

  • Solid-Phase Extraction (SPE): Excellent for initial cleanup and sample concentration.[14][15][16][26][27]

  • Flash Chromatography: A good option for rapid, large-scale pre-purification.[17][18][19][28][29]

  • Ion-Exchange Chromatography (IEX): Can be used to separate peptides based on their net charge, providing an orthogonal separation to RP-HPLC.[25][30]

  • Size-Exclusion Chromatography (SEC): Useful for removing truncated sequences or aggregates, separating based on size.[25]

Quantitative Data Summary

Table 1: Recommended Starting Conditions for RP-HPLC of N-methylated Hydrophobic Peptides

ParameterRecommendationRationale
Stationary Phase C8, C4, or PhenylReduces strong hydrophobic interactions, improving peak shape and recovery.[4][9]
Pore Size 300 ÅFacilitates better mass transfer for larger molecules like peptides.
Mobile Phase A 0.1% TFA in WaterStandard ion-pairing agent, ensures consistent peptide protonation.[4][24]
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic modifier.[4][24]
Alternative Mobile Phase B Acetonitrile/n-propanol or Acetonitrile/isopropanol mixturesImproves solubility of very hydrophobic peptides.
Gradient Shallow gradient (e.g., 0.5-1% B/min)Improves resolution of closely eluting impurities.
Column Temperature 40-60 °CEnhances solubility, improves peak shape, and can help coalesce isomeric peaks.[6]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of an N-methylated Hydrophobic Peptide
  • Sample Preparation: a. Weigh approximately 1-5 mg of the crude peptide into a low-adsorption microcentrifuge tube. b. Add a minimal volume of DMSO (e.g., 20-50 µL) to dissolve the peptide. c. Dilute the dissolved peptide with Mobile Phase A to a final concentration of 1-2 mg/mL. Ensure the final concentration of DMSO is low (ideally <5%) to avoid peak distortion. d. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions: a. Column: C8 or C4, 5 µm particle size, 300 Å pore size. b. Mobile Phase A: 0.1% TFA in HPLC-grade water. c. Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. d. Flow Rate: Typically 1 mL/min for a 4.6 mm ID analytical column. e. Column Temperature: 50 °C. f. Gradient:

    • 5-25% B over 5 minutes
    • 25-65% B over 40 minutes
    • 65-95% B over 5 minutes
    • Hold at 95% B for 5 minutes
    • Return to 5% B and equilibrate for 10 minutes. g. Detection: 214 nm and 280 nm.
  • Fraction Collection and Analysis: a. Collect fractions across the main peak(s). b. Analyze the purity of each fraction by analytical HPLC. c. Pool the fractions that meet the desired purity level.

  • Post-Purification Processing: a. Lyophilize the pooled fractions to remove the solvents and obtain the purified peptide as a TFA salt. b. If required, perform a salt exchange to remove TFA.

References

Sources

Troubleshooting

Technical Support Center: Navigating the Nuances of Boc Deprotection with Acid-Sensitive Esters

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common yet critical chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common yet critical challenge in organic synthesis: the removal of the tert-butyloxycarbonyl (Boc) protecting group in the presence of acid-sensitive esters. Our goal is to equip you with the knowledge to enhance the stability of your valuable compounds and achieve higher yields and purity in your reactions.

Introduction: The Challenge of Selective Deprotection

The Boc group is a cornerstone of amine protection in modern organic synthesis, prized for its stability across a wide range of reaction conditions and its facile removal with acid.[1][2] However, this acid-lability presents a significant challenge when the substrate also contains other acid-sensitive functionalities, particularly esters. Standard deprotection protocols, often employing strong acids like trifluoroacetic acid (TFA), can lead to unintended cleavage of these esters, resulting in yield loss and complex purification challenges.[3]

This guide will explore the mechanistic underpinnings of this issue and provide a comprehensive set of strategies to improve the stability of your acid-sensitive esters during Boc deprotection.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Q1: I'm observing significant cleavage of my ester during Boc deprotection with TFA. What's happening at the molecular level?

A1: The concurrent cleavage of your ester and the Boc group is due to the non-selective nature of strong acids like TFA. Both the Boc group and most common esters (e.g., tert-butyl, benzyl, and even some methyl or ethyl esters) are susceptible to acid-catalyzed hydrolysis. The mechanism for both processes is initiated by protonation of a carbonyl oxygen.[1][4] In the case of the Boc group, this leads to the formation of a stable tert-butyl cation and an unstable carbamic acid, which then decomposes to the free amine and carbon dioxide.[1][4] For the ester, protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack (e.g., by water present in the reaction mixture) or, in the case of tert-butyl esters, fragmentation to form a stable carbocation.

dot

Caption: Acid-Catalyzed Cleavage Pathways.

Q2: I've noticed the formation of a t-butyl ester as a byproduct. How can this be prevented?

A2: The formation of t-butyl esters is a classic side reaction during Boc deprotection, especially when the substrate contains carboxylic acid groups.[5] The highly stable tert-butyl cation generated from the Boc group is a potent electrophile that can be "trapped" by nucleophiles in the reaction mixture.[2][6] If a carboxylic acid is present, it can act as a nucleophile, leading to the formation of a t-butyl ester.

To prevent this, you should introduce a "scavenger" into your reaction. Scavengers are nucleophilic compounds added in excess to trap the tert-butyl cations before they can react with your substrate.[6][7]

dot

Boc_Deprotection Boc Deprotection (with Acid) tBu_Cation t-Butyl Cation Boc_Deprotection->tBu_Cation Scavenger Scavenger (e.g., TIS, Anisole) tBu_Cation->Scavenger Desired Pathway Substrate Nucleophilic Substrate (e.g., R-COOH, Trp) tBu_Cation->Substrate Undesired Pathway Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Side_Product t-Butylated Side Product Substrate->Side_Product

Caption: Role of Scavengers in Boc Deprotection.

Q3: What are the most effective scavengers for protecting my acid-sensitive ester?

A3: The choice of scavenger is critical and depends on the specific sensitivities of your substrate. Here is a comparison of commonly used scavengers:

ScavengerTypical Concentration (v/v)AdvantagesDisadvantages
Triisopropylsilane (TIS) 2.5% - 5%Highly effective at reducing the t-butyl cation to isobutane.[8] Also scavenges other cations like trityl.[9]Can reduce tryptophan indole rings in some cases.[8]
Triethylsilane (TES) 2.5% - 5%Similar to TIS, improves yields and reaction times.[10][11]May also have side reactions with sensitive functional groups.
Anisole 2.5% - 5%Good scavenger for t-butyl cations through electrophilic aromatic substitution.Can be difficult to remove during workup due to its boiling point.
Thioanisole 2.5% - 5%More nucleophilic than anisole, making it a more efficient scavenger.[7]Strong, unpleasant odor. Can be oxidized in the presence of certain functional groups.
Water 2.5% - 5%Traps t-butyl cations to form t-butanol.[8] Readily available and easy to remove.Increases the polarity of the reaction mixture, which may not be ideal for all substrates. Can promote ester hydrolysis.
1,2-Ethanedithiol (EDT) 2.5%Very effective for scavenging cations and preventing side reactions with sulfur-containing amino acids like cysteine.[8][12]Pungent odor. May not be suitable for all applications.

For substrates with particularly sensitive esters, a combination of scavengers, often referred to as a "cleavage cocktail," is recommended. A common starting point is a mixture of TFA/TIS/Water (95:2.5:2.5, v/v/v).[8]

Preventative Strategies: Milder and Alternative Deprotection Methods

If standard acidic conditions with scavengers still result in ester cleavage, it's time to consider alternative deprotection strategies.

Milder Acidic Conditions

Instead of the aggressive nature of TFA, several milder acidic systems can be employed for Boc deprotection:

  • Aqueous Phosphoric Acid: An 85% aqueous solution of phosphoric acid has been shown to be a mild and effective reagent for Boc deprotection, demonstrating high functional group tolerance and preserving the stereochemical integrity of amino acids.[13][14]

  • Sulfuric Acid in tert-Butyl Acetate: A catalytic amount of concentrated sulfuric acid in tert-butyl acetate can selectively cleave the Boc group in the presence of a tert-butyl ester.[15]

  • HCl in Organic Solvents: Using a solution of HCl in a non-nucleophilic organic solvent like 1,4-dioxane can be a milder alternative to TFA.[1][16]

Non-Acidic Boc Deprotection Methods

For extremely acid-sensitive substrates, avoiding acid altogether may be necessary. Here are some alternative approaches:

  • Oxalyl Chloride in Methanol: This system has been reported as a very mild and selective method for Boc deprotection, tolerant of acid-labile esters.[3][17] The reaction proceeds at room temperature and typically gives high yields.[17]

  • Thermal Deprotection: In some cases, the Boc group can be removed by heating. Refluxing in water (100 °C) has been shown to be effective for some substrates, often with rapid reaction times.[1][6][18] Thermolysis in a high-boiling solvent or even neat can also be an option, though the high temperatures required may not be suitable for all molecules.[1][18]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane can selectively deprotect Boc groups under mild conditions.[1][19]

Experimental Protocols

Here are detailed, step-by-step methodologies for key deprotection strategies.

Protocol 1: Standard Boc Deprotection with a Scavenger Cocktail
  • Preparation: In a fume hood, prepare a cleavage cocktail of TFA/DCM/TIS/H₂O (e.g., 90:5:2.5:2.5 v/v/v/v). Cool the cocktail to 0 °C in an ice bath.

  • Reaction: Dissolve your Boc-protected substrate in a minimal amount of DCM and cool to 0 °C. Add the pre-chilled cleavage cocktail to the substrate solution.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 15-30 minutes. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene or dichloromethane several times to remove residual TFA. The resulting amine will be the TFA salt.

  • Neutralization: To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[7] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[7]

Protocol 2: Mild Deprotection with Aqueous Phosphoric Acid
  • Preparation: In a round-bottom flask, dissolve the Boc-protected substrate in a suitable solvent like toluene.[3]

  • Reagent Addition: Add 85% aqueous phosphoric acid to the mixture.[3]

  • Reaction: Heat the reaction mixture to 40-50°C and stir vigorously. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 3 to 14 hours.[3]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[3]

  • Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[3]

Protocol 3: Non-Acidic Deprotection with Oxalyl Chloride in Methanol
  • Preparation: In a dry round-bottom flask, dissolve the Boc-protected substrate in methanol.[3][17]

  • Reagent Addition: At room temperature, carefully add oxalyl chloride (typically 3 equivalents) dropwise to the solution.[3][7][17]

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[3][17]

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.

Frequently Asked Questions (FAQs)

  • Q: Can I use HCl in methanol for Boc deprotection?

    • A: While HCl in methanol is a common reagent for Boc deprotection, it can lead to the formation of methyl esters if your substrate has a carboxylic acid. For substrates with other types of esters, it can be a viable option, but careful monitoring is advised.

  • Q: My deprotection reaction is very slow. What can I do?

    • A: If the reaction is sluggish, you can try slightly elevating the temperature (e.g., to 40-50 °C).[7] Alternatively, you could consider using a stronger acidic system, but this increases the risk of ester cleavage. Ensure your reagents, especially TFA, are not old or have absorbed water, as this can decrease their effectiveness.[6]

  • Q: Are there any "green" or more environmentally friendly methods for Boc deprotection?

    • A: Yes, thermal deprotection using water as a solvent is considered a green method as it avoids the use of harsh acids and organic solvents.[1] However, its applicability is substrate-dependent.

Conclusion

The successful deprotection of a Boc group in the presence of an acid-sensitive ester is a delicate balancing act. By understanding the underlying mechanisms of both the desired reaction and potential side reactions, and by carefully selecting your deprotection method, reaction conditions, and scavengers, you can significantly improve the stability of your molecule and achieve your synthetic goals with greater efficiency and purity.

References

  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem. (URL: )
  • N-Boc deprotection issues and altern
  • The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development - Benchchem. (URL: )
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (URL: [Link])

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? - ResearchGate. (URL: [Link])

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Navigating Boc Deprotection: A Guide to Preventing Side Products - Benchchem. (URL: )
  • Alternative mild deprotection methods for BOC-L-Alanine benzyl ester - Benchchem. (URL: )
  • Amine Protection / Deprotection - Fisher Scientific. (URL: [Link])

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - University of Kentucky X-Ray Crystallography Facility. (URL: [Link])

  • Any suggestion on Boc deprotection without using acid? - ResearchGate. (URL: [Link])

  • Technical Support Center: Optimization of Boc Deprotection in Multi-Step Synthesis - Benchchem. (URL: )
  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. (URL: [Link])

  • Di-tert-butyl dicarbonate - Wikipedia. (URL: [Link])

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange. (URL: [Link])

  • Application Note 72: Cleaving peptides in flow. (URL: [Link])

  • Alternative Methods for Boc Deprotection : r/chemistry - Reddit. (URL: [Link])

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (URL: [Link])

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (URL: [Link])

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF - ResearchGate. (URL: [Link])

  • Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites - Research Explorer - The University of Manchester. (URL: [Link])

  • Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine - Benchchem. (URL: )
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. (URL: [Link])

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (URL: [Link])

  • Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis - ResearchGate. (URL: [Link])

  • Prevention of TFA ester formation during Boc + Acetonide deprotection - Reddit. (URL: [Link])

  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • WO2015028599A1 - Cleavage of synthetic peptides - Google P

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: HATU vs. HBTU vs. PyBOP for N-Methyl Amino Acid Coupling

Executive Summary In the synthesis of N-methylated peptides—critical for improving metabolic stability and membrane permeability in drug discovery—standard coupling protocols often fail. The steric bulk of the N-methyl g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of N-methylated peptides—critical for improving metabolic stability and membrane permeability in drug discovery—standard coupling protocols often fail. The steric bulk of the N-methyl group drastically reduces nucleophilicity, while the risk of epimerization (racemization) increases.

The Verdict:

  • HATU is the undisputed "Gold Standard" for N-methyl couplings. Its unique 7-azabenzotriazole structure provides anchimeric assistance, driving reactions to completion where others stall.

  • PyBOP serves as a robust alternative when guanidinylation (a side reaction of HBTU) is a concern, but it lacks the reaction kinetics of HATU for sterically demanding N-Me-to-N-Me couplings.

  • HBTU is generally not recommended for difficult N-methyl couplings due to slower kinetics, lower yields, and high risk of N-terminal guanidinylation, though it remains a cost-effective workhorse for standard amino acids.

Mechanistic Deep Dive: The "Neighboring Group" Effect

To understand why HATU outperforms HBTU and PyBOP, we must look beyond the leaving group pKa and examine the transition state geometry.

The Structural Differentiator
  • HBTU & PyBOP: Both generate an OBt (benzotriazole) active ester.[1] While effective for unhindered primary amines, the OBt ester is often not reactive enough to overcome the steric clash of an incoming secondary N-methyl amine.

  • HATU: Generates an OAt (7-azabenzotriazole) active ester.[2] The nitrogen atom at the 7-position (N7) is the game-changer. It acts as a weak base, forming a hydrogen bond with the incoming amine. This anchimeric assistance (neighboring group effect) positions the amine perfectly for nucleophilic attack on the carbonyl, significantly lowering the activation energy.

Visualization: The HATU Advantage

The following diagram illustrates the catalytic pathway unique to HATU compared to the standard HBTU/PyBOP pathway.

HATU_Mechanism Start Carboxylic Acid (R-COOH) Activation Activation Step (Base + Reagent) Start->Activation OBt_Ester OBt Active Ester (No N7 Assistance) Activation->OBt_Ester HBTU / PyBOP OAt_Ester OAt Active Ester (7-Aza) Activation->OAt_Ester HATU Slow_Attack Slow Amine Attack (Steric Hindrance) OBt_Ester->Slow_Attack Product_Low Peptide Bond (Lower Yield) Slow_Attack->Product_Low Transition Cyclic Transition State (Anchimeric Assistance) OAt_Ester->Transition N7...H-N Bond Product_High Peptide Bond (High Yield) Transition->Product_High Rapid Kinetics

Figure 1: Mechanistic pathway comparison. The green path (HATU) utilizes the N7-nitrogen to stabilize the transition state, accelerating the reaction despite steric hindrance.

Comparative Performance Analysis

The following data summarizes performance metrics for a challenging coupling sequence (e.g., Fmoc-Val-OH coupling to H-MeVal-Phe-Resin), a classic "difficult sequence" model.

Table 1: Reagent Performance Matrix
FeatureHATU PyBOP HBTU
Coupling Efficiency (N-Me) Excellent (>98%) Good (85-90%)Moderate (60-75%)
Reaction Kinetics Very Fast (15-30 min)Medium (1-2 hours)Slow (>2 hours)
Epimerization (Racemization) Lowest (<5% DL-isomer) ModerateHigh
Side Reactions Low (some guanidinylation if slow)Low (No guanidinylation) High (Guanidinylation risk)
Cost HighMediumLow
Mechanism Class Guanidinium / OAtPhosphonium / OBtGuanidinium / OBt
Key Experimental Insights
  • Yield Drop-off: In "N-Me to N-Me" couplings (e.g., Cyclosporin fragments), HBTU yields often plummet below 50% due to the inability of the OBt ester to penetrate the steric shield. HATU maintains >90% yield in these scenarios [1].

  • Guanidinylation: HBTU is an aminium salt.[1] If the activation is slow (common with N-methyl acids), the unreacted N-terminal amine can attack the HBTU molecule itself, permanently "capping" the peptide chain with a guanidino group. PyBOP is a phosphonium salt and cannot cause this side reaction, making it safer for very slow reactions [2].[1]

  • Epimerization: N-methyl amino acids are prone to racemization during activation. The faster kinetics of HATU means the activated ester exists for a shorter time, statistically reducing the window for racemization to occur [3].

Optimized Experimental Protocol

This protocol is designed for difficult N-methyl couplings using HATU.[3] It incorporates a "pre-activation" step to ensure maximum efficiency.

Materials
  • Reagent: HATU (0.4 M in DMF)[4]

  • Base: HOAt-stabilized Collidine or DIPEA (N,N-Diisopropylethylamine)

    • Note: 2,4,6-Collidine is preferred over DIPEA for HATU to further suppress racemization in Cys/His containing peptides, but DIPEA is standard for N-methyl.

  • Solvent: Anhydrous DMF or NMP (N-methylpyrrolidone).

Step-by-Step Procedure
  • Resin Preparation: Swell resin in DMF for 20 minutes. Drain.

  • Pre-Activation (Crucial):

    • In a separate vial, dissolve Fmoc-N-Me-AA-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

    • Add DIPEA (6.0 eq) .

    • Shake for exactly 30 seconds . Do not wait longer; the active ester is unstable.

  • Coupling:

    • Immediately add the pre-activated solution to the resin.

    • Agitate at room temperature for 60 minutes .

  • Monitoring:

    • Standard Kaiser test (Ninhydrin) does not work for secondary amines (N-methyl).

    • Use the Chloranil Test or Bromophenol Blue Test. A blue stain indicates unreacted secondary amines (incomplete coupling).

  • Double Coupling (Recommended):

    • If the test is positive, drain and repeat steps 2-3 with fresh reagents.

Decision Matrix: When to Use What?

Not every coupling requires the expensive HATU reagent. Use this workflow to optimize your project budget and purity.

Decision_Tree Start Select Coupling Reagent Is_NMethyl Is the coupling N-Methylated or Sterically Hindered? Start->Is_NMethyl Routine Routine Coupling (e.g., Ala, Gly, Phe) Is_NMethyl->Routine No Difficult Difficult / Hindered Is_NMethyl->Difficult Yes Use_HBTU Use HBTU (Cost Effective) Routine->Use_HBTU Is_Guanidine Is Guanidinylation a known risk? Difficult->Is_Guanidine Use_HATU Use HATU (Gold Standard) Is_Guanidine->Use_HATU No / Prioritize Yield Use_PyBOP Use PyBOP (No Guanidinylation) Is_Guanidine->Use_PyBOP Yes / Slow Reaction

Figure 2: Strategic decision tree for selecting coupling reagents in SPPS.

References

  • Carpino, L. A. (1993).[2][5][6] 1-Hydroxy-7-azabenzotriazole.[2][4][5][6][7] An efficient peptide coupling additive.[8][9][10][11] Journal of the American Chemical Society.[3]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.

  • Teixidó, M., et al. (2005).[3] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.

  • Albericio, F., & Boman, J. M. (1999). Peptide Synthesis: Chemical Methods. In Encyclopedia of Separation Science.

Sources

Comparative

Advanced Fragmentation Strategies for N-Methylated Residues: HCD vs. EThcD

Topic: Mass spec fragmentation patterns for identifying N-methylated residues Content Type: Publish Comparison Guides Executive Summary N-methylation is a pivotal modification in modern drug discovery, particularly for c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spec fragmentation patterns for identifying N-methylated residues Content Type: Publish Comparison Guides

Executive Summary

N-methylation is a pivotal modification in modern drug discovery, particularly for cyclic peptides and peptoids, where it enhances metabolic stability and membrane permeability. However, this modification introduces significant analytical challenges in mass spectrometry. The substitution of the amide hydrogen with a methyl group alters the mobile proton environment, suppresses specific fragmentation pathways, and creates "sequencing gaps" in standard workflows.

This guide objectively compares Higher-energy Collisional Dissociation (HCD) against Electron Transfer/Higher-energy Collisional Dissociation (EThcD) . While standard Trap CID often fails due to low-mass cutoffs, HCD emerges as the primary tool for diagnostic ion detection, whereas EThcD serves as the superior alternative for resolving complex sequence connectivity in cyclic scaffolds.

Part 1: Mechanistic Deep Dive

The "Methyl Block" Effect

To interpret fragmentation patterns of N-methylated residues, one must understand how the modification disrupts the Mobile Proton Model .

  • Amide Bond Stabilization: In standard peptides, the amide nitrogen acts as a proton acceptor, facilitating charge-directed cleavage. N-methylation increases the basicity of the nitrogen but removes the amide hydrogen.

  • Fragmentation Bias (The "Proline Effect"): Similar to proline, N-methylated amino acids lack the amide hydrogen required for certain charge-remote fragmentation pathways. In collisional activation (CID/HCD), this often results in enhanced cleavage of the peptide bond immediately N-terminal to the N-methyl group (the X-NMe bond), producing prominent b/y ions at this specific junction.

  • ETD Suppression: Electron Transfer Dissociation (ETD) relies on the transfer of a radical hydrogen from the amide nitrogen to the carbonyl oxygen to induce N-C

    
     cleavage (c/z ions). N-methylation blocks this transfer , effectively rendering the N-methylated residue invisible to standard ETD cleavage at that specific site.
    
DOT Diagram: Fragmentation Logic

FragmentationPathways Precursor N-Methylated Peptide Precursor Activation Activation Method Precursor->Activation HCD HCD (Beam-Type) Activation->HCD ETD ETD (Electron Transfer) Activation->ETD Immonium Diagnostic Immonium Ions (Low Mass Region) HCD->Immonium High Energy No Low-Mass Cutoff Backbone Enhanced Amide Cleavage (N-terminal to N-Me) HCD->Backbone Charge Directed RadicalBlock H-Transfer Blocked (No Amide H) ETD->RadicalBlock Mechanism Failure Gap Sequencing Gap (Intact N-Me Residue) RadicalBlock->Gap Missing c/z ion

Figure 1: Mechanistic divergence between HCD and ETD at N-methylated sites. HCD generates diagnostic markers, while ETD suffers from mechanistic inhibition.

Part 2: Comparative Analysis (HCD vs. EThcD)

Method A: HCD (The Diagnostic Specialist)

HCD is the "Gold Standard" for identifying the presence of N-methylation. Unlike Ion Trap CID, HCD is performed in a collision cell with direct extraction to the detector (e.g., Orbitrap), avoiding the "1/3 Rule" low-mass cutoff.

  • Pros:

    • Diagnostic Immonium Ions: N-methylated residues generate specific low-mass ions (immonium ions + 14.016 Da) that are often invisible in Trap CID.

    • High Precision: Essential for distinguishing N-methylation (+14.016 Da) from potential isobaric interferences (e.g., D/E substitutions or oxidation) when coupled with high-res detection.

  • Cons:

    • Internal Fragmentation: High energy can cause internal breakage, complicating de novo sequencing of long cyclic peptides.

Method B: EThcD (The Hybrid Alternative)

EThcD combines ETD (to preserve side chains) with supplemental HCD activation. This is the "Alternative" that solves the ETD blind spot.

  • Pros:

    • Gap Filling: While ETD alone fails at the N-methyl site, the supplemental HCD energy cleaves the backbone at these "silent" spots, providing a complete sequence ladder (c/z and b/y mix).

    • Side Chain Retention: Better for localizing labile PTMs if present alongside N-methylation.

  • Cons:

    • Sensitivity Drop: Reaction times and efficiency losses make it slower and less sensitive than standard HCD.

    • Spectral Complexity: Requires advanced software (e.g., PEAKS, Byonic) to deconvolute the mixed ion series.

Quantitative Data: Diagnostic Ion Table

Use this table to validate N-methyl presence in HCD spectra.

Amino Acid ResidueStandard Immonium (

)
N-Methyl Immonium (

)
Diagnostic Utility
Alanine (A) 44.0558.07 High
Valine (V) 72.0886.10 High (Common in drugs)
Leucine (L) 86.10100.11 High
Phenylalanine (F) 120.08134.10 Very High (Distinctive)
Glycine (G) 30.0344.05 Low (Interference common)
Tyrosine (Y) 136.08150.09 High

Part 3: Experimental Protocol

Workflow: Self-Validating N-Methyl Sequencing

Objective: Confirm sequence and localization of N-methyl modifications in a cyclic peptide.

Step 1: Data Acquisition (Decision Tree)

Do not rely on a single method. Configure the instrument (e.g., Orbitrap Tribrid) for a Decision Tree method:

  • Survey Scan: High Res (60k or 120k).

  • Trigger: Charge state

    
     2.[1]
    
  • Primary Event: HCD (Normalized Collision Energy 28-32%).

  • Conditional Trigger: If HCD spectrum is dominated by <3 peaks (indicative of cyclic stability or poor fragmentation), trigger EThcD .

Step 2: Diagnostic Ion Screening

Filter HCD spectra for the specific N-methyl immonium ions listed in the table above.

  • Validation Check: If the precursor mass shift is +14 Da but no corresponding N-Me immonium ion is found, suspect an isobaric amino acid substitution (e.g., Asp to Glu) rather than methylation.

Step 3: Sequence Mapping (The "Gap" Logic)

When analyzing the MS2 spectrum:

  • Look for the "Super-Cleavage" : The most intense b/y ions often correspond to the bond N-terminal to the N-methyl group.

  • Identify the "Silent Node" : In ETD/EThcD, look for a missing c/z ion pair at the specific residue mass, which confirms the lack of an amide hydrogen (validating the N-methyl location).

DOT Diagram: Analysis Workflow

Workflow Start Precursor Selection (MS1) HCD_Scan Acquire HCD Spectrum (High Res) Start->HCD_Scan Check_Imm Check Low Mass Region (Immonium Ions) HCD_Scan->Check_Imm Found Diagnostic Ion Found? (e.g., m/z 86.10 for N-Me-Val) Check_Imm->Found Map_Seq Map Sequence (Focus on b/y intensity) Found->Map_Seq Yes Trigger_Hybrid Trigger EThcD (Fill Sequencing Gaps) Found->Trigger_Hybrid No / Ambiguous Final Confirmed Localization Map_Seq->Final Trigger_Hybrid->Final

Figure 2: Decision tree for validating N-methylated residues using HCD screening followed by EThcD confirmation.

References

  • Comprehensive Investigation of Neutral Losses and the Citrulline Effect for Modified H4 N-Terminal Pentapeptides . Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions . Journal of Mass Spectrometry. Available at: [Link]

  • Sequencing Cyclic Peptides by Multistage Mass Spectrometry . Methods in Molecular Biology. Available at: [Link]

  • Improved peptide identification by targeted fragmentation using CID, HCD and ETD . Journal of Proteome Research. Available at: [Link]

  • Mascot Help: Peptide Fragmentation & Immonium Ions . Matrix Science. Available at: [Link]

Sources

Validation

Biological activity comparison of N-methylated versus parent peptides

Executive Summary: The "Chameleon" Effect In peptide therapeutics, the transition from "hit" to "lead" often stalls due to the Peptide Druggability Crisis : native peptides possess high potency but suffer from rapid prot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Effect

In peptide therapeutics, the transition from "hit" to "lead" often stalls due to the Peptide Druggability Crisis : native peptides possess high potency but suffer from rapid proteolytic clearance and negligible membrane permeability.

N-methylation —the replacement of the amide proton (


) with a methyl group (

—is not merely a structural tweak; it is a fundamental physicochemical reprogramming of the molecule.[1] This guide compares N-methylated analogs against their parent peptides, demonstrating how this modification acts as a "molecular chameleon," allowing peptides to mask their polarity to cross membranes while locking bioactive conformations to enhance selectivity.

Part 1: The Physicochemical Shift

Mechanism of Action

The biological divergence between a parent peptide and its N-methylated analog stems from two mechanistic alterations:

  • Desolvation Energy Reduction: The amide proton is a strong hydrogen bond donor. By replacing it with a methyl group, the energy cost required to shed water molecules (desolvation) before entering the lipid bilayer is significantly reduced.

  • Conformational Constraint: The

    
    -methyl group introduces steric clash (
    
    
    
    strain), severely restricting the
    
    
    and
    
    
    torsion angles. This often forces the peptide bond into a cis-configuration or stabilizes specific turn motifs (e.g.,
    
    
    -turns), pre-organizing the peptide for receptor binding.
Visualization: The Permeability Pathway

The following diagram illustrates how N-methylation alters the equilibrium between solvent exposure and membrane insertion.

PermeabilityMechanism Parent Parent Peptide (High H-Bond Donors) Solvation High Desolvation Penalty (Trapped in Aqueous Phase) Parent->Solvation Exposed Amide H Proteolysis Protease Recognition (Accessible Backbone) Parent->Proteolysis Substrate fit Solvation->Parent Equilibrium favors Water Methylated N-Methylated Analog (Masked H-Bonds) Lipophilicity Low Desolvation Penalty (Membrane Partitioning) Methylated->Lipophilicity Methyl Masking Stability Steric Shielding (Protease Resistant) Methylated->Stability Steric Clash Lipophilicity->Methylated Equilibrium shifts to Lipid

Caption: N-methylation shifts the thermodynamic equilibrium, reducing the energetic penalty of membrane insertion while sterically blocking protease access.

Part 2: Comparative Metrics (The Data)

The following data synthesizes comparative studies from benchmark literature, specifically focusing on Somatostatin analogs and RGD (Integrin) peptides.

Table 1: Biological Activity & Pharmacokinetic Comparison
MetricParent Peptide (Native)N-Methylated AnalogFold Change / OutcomeMechanism
Proteolytic Stability (

in Plasma)
< 10 minutes> 4 hours> 24x Increase Steric hindrance prevents protease active site access.
Permeability (Caco-2

)

cm/s

cm/s
4x Increase Removal of H-bond donor lowers desolvation energy.
Oral Bioavailability (%F)< 1%~10% (e.g., Veber-Hirschmann analog)Significant Gain Combined effect of stability + permeability.[2]
Receptor Affinity (

)
High (nM range)Variable (nM to

M)
Context Dependent Risk: Loss of potency if Amide-H was critical for binding. Benefit: Gain if conformation is pre-organized.[3]
Selectivity (Isoforms)Broad / PromiscuousHigh SpecificityImproved Rigid backbone prevents "induced fit" into off-target receptors.

Critical Insight: Potency does not always improve. In a study of Somatostatin analogs, specific N-methylation sites maintained affinity (IC50 ~0.5 nM) while others completely abolished binding (>1000 nM). N-Methyl Scanning is required to identify the "permissible" sites.

Part 3: Experimental Workflow

To validate these improvements in your own lead compounds, follow this self-validating workflow.

Protocol A: The N-Methyl Scan Synthesis

Objective: Synthesize a library of analogs where each residue is systematically N-methylated to map the Structure-Activity Relationship (SAR).

Methodology:

  • Strategy: Use Solid Phase Peptide Synthesis (SPPS).

  • Coupling Difficulty: The secondary amine of an N-methyl amino acid is sterically hindered and nucleophilically poor. Standard HBTU/HOBt coupling will fail .

  • High-Efficiency Protocol:

    • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt .

    • Stoichiometry: 4 eq. Amino Acid : 4 eq. HATU : 8 eq. DIPEA.

    • Double Coupling: Mandatory for the residue following the N-methylated residue.

    • Monitoring: Chloranil test (ninhydrin does not detect secondary amines reliably).

Protocol B: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life extension provided by methylation.

  • Preparation:

    • Prepare 10 mM stock of Parent and N-Methyl analog in DMSO.

    • Thaw pooled Human Plasma (heparinized) at 37°C.

  • Incubation:

    • Spike plasma with peptide to final concentration of 10 µM.

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240 min, and 24 hrs.

    • Aliquot 50 µL plasma into 200 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis:

    • Vortex (30s), Centrifuge (10,000g, 10 min).

    • Analyze supernatant via LC-MS/MS.[4][5]

    • Calculation: Plot

      
       vs. Time. Slope = 
      
      
      
      .
      
      
      .
Visualization: The Decision Tree

When should you deploy N-methylation?

DecisionTree Start Lead Peptide Identified CheckPotency Is Potency < 100 nM? Start->CheckPotency CheckStability Is Plasma t1/2 < 30 min? CheckPotency->CheckStability Yes ActionCyc Consider Cyclization First CheckPotency->ActionCyc No (Optimize Sequence) CheckPerm Is Intracellular Target? CheckStability->CheckPerm No (Stable enough) ActionScan Perform N-Methyl Scan CheckStability->ActionScan Yes (Need Stability) CheckPerm->ActionScan Yes (Need Permeability) ActionForm Focus on Formulation CheckPerm->ActionForm No (Extracellular/Injectable)

Caption: Strategic decision framework for initiating N-methylation campaigns.

Part 4: Case Study Application

Target: Integrin


 (Oncology/Angiogenesis).
Compound:  Cilengitide (Cyclic RGD peptide).
  • Challenge: Native RGD peptides are rapidly degraded and lack specificity between integrin subtypes (

    
     vs 
    
    
    
    ).
  • Solution: N-methylation of the Valine residue in the cyclic pentapeptide cyclo(-RGDfV-).

  • Result:

    • Selectivity: The N-methyl group acted as a "conformation lock," forcing the peptide backbone into a specific geometry that fit the

      
       pocket perfectly but clashed with 
      
      
      
      .
    • Outcome: This modification was crucial for its progression into Phase III clinical trials, proving that N-methylation drives both pharmacokinetics (PK) and pharmacodynamics (PD).

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.[2][6] Accounts of Chemical Research. [Link][2][7]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]

  • White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.[6] Nature Chemical Biology. [Link]

  • Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on the Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics. [Link]

  • Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.[4] PLOS ONE. [Link][4]

Sources

Comparative

Beyond N-Methylation: A Comparative Guide to Enhancing Peptide Metabolic Stability

In the landscape of peptide-based drug development, overcoming the challenge of rapid in vivo degradation is paramount. For decades, N-methylation of the peptide backbone has been a cornerstone strategy to confer proteol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based drug development, overcoming the challenge of rapid in vivo degradation is paramount. For decades, N-methylation of the peptide backbone has been a cornerstone strategy to confer proteolytic resistance. While effective, this modification is not a panacea and can sometimes negatively impact receptor binding affinity and introduce synthetic challenges. This guide provides an in-depth technical comparison of viable and innovative alternatives to N-methylation, offering researchers a comprehensive toolkit to enhance the metabolic stability and overall therapeutic potential of their peptide candidates. We will delve into the mechanistic underpinnings of each strategy, present comparative experimental data, and provide detailed protocols to empower your research and development efforts.

The Challenge: The Ephemeral Nature of Therapeutic Peptides

Native peptides are often exquisite in their target specificity and potency but are notoriously susceptible to degradation by a plethora of endogenous proteases. This enzymatic onslaught leads to a short plasma half-life, limiting their therapeutic efficacy and necessitating frequent administration. The primary sites of cleavage are the amide bonds of the peptide backbone, which are readily recognized by proteases. Strategies to improve metabolic stability, therefore, focus on modifying the peptide in ways that sterically hinder or alter the electronic properties of these susceptible bonds, making them less recognizable to proteolytic enzymes.[1]

The Benchmark: N-Methylation

N-methylation involves the substitution of the hydrogen atom on a backbone amide nitrogen with a methyl group. This seemingly minor alteration has profound effects: it removes a hydrogen bond donor, introduces steric bulk, and can constrain the peptide's conformation.[1][2] These changes disrupt the recognition and binding of proteases, significantly enhancing stability.[1] However, the same conformational constraints that block proteases can also interfere with the peptide's ability to adopt the bioactive conformation required for receptor binding, sometimes leading to a decrease in potency.[3]

A World of Alternatives: Strategies for Robust Peptide Therapeutics

The field of peptide chemistry has evolved to offer a diverse array of strategies to bolster metabolic stability. These can be broadly categorized into backbone modifications, side-chain modifications, and the imposition of global structural constraints.

Backbone Modifications: Rerouting the Protease's Path

Altering the very scaffold of the peptide is a powerful approach to evade enzymatic degradation.

Mechanism: Proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids, the naturally occurring stereoisomers. The incorporation of D-amino acids, their non-natural mirror images, creates a peptide bond that is sterically incompatible with the active site of most proteases.[4] This "mirror image" defense provides a robust shield against enzymatic degradation, leading to a significant extension of the peptide's half-life.[5][6]

Comparative Performance: The replacement of L-amino acids with their D-enantiomers is a highly effective strategy for enhancing proteolytic stability.[4] In some cases, this modification can be even more effective than N-methylation at preventing degradation by specific proteases. However, the introduction of a D-amino acid can dramatically alter the peptide's three-dimensional structure. While this can sometimes be beneficial, it often disrupts the conformation required for receptor binding, leading to a loss of biological activity. Therefore, the position of D-amino acid substitution must be carefully selected, often at sites known to be susceptible to cleavage but not critical for receptor interaction.

Table 1: Comparative in vitro Stability of a Model Peptide with Different Backbone Modifications

ModificationPosition of ModificationHalf-life in Human Serum (hours)Relative Stability (Fold Increase vs. Unmodified)
Unmodified-0.51
N-MethylationP1'1224
D-Amino AcidP1'>48>96
α-Methylation (Aib)P1'>1000-fold increase vs. unmodified[7]>1000

Note: Data is synthesized from multiple sources for illustrative purposes and may not represent a direct head-to-head comparison under identical conditions.

Mechanism: Similar to N-methylation, the addition of a methyl group to the α-carbon of an amino acid residue (Cα-methylation) introduces significant steric hindrance. This bulkiness in close proximity to the peptide bond restricts the conformational freedom of the backbone and physically blocks the approach of proteases.[8] The most common α-methylated amino acid used for this purpose is α-aminoisobutyric acid (Aib).

Comparative Performance: Cα-methylation, particularly at or near the site of proteolytic cleavage, can confer exceptional resistance to degradation, often exceeding that of N-methylation and D-amino acid substitution.[7] The steric bulk of the α-methyl group provides a powerful deterrent to proteases. However, this modification also severely restricts the conformational flexibility of the peptide backbone, which can have a more pronounced impact on receptor binding than N-methylation.

Mechanism: Peptoids, or N-substituted glycines, are a class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon.[9] This fundamental shift in architecture removes the chiral center at the α-carbon and, more importantly, relocates the side chain, which disrupts the typical recognition motifs for proteases. The peptoid backbone is inherently resistant to proteolysis.

Comparative Performance: Peptoids offer a significant advantage in terms of metabolic stability due to their fundamentally altered backbone structure.[9] They are also relatively easy to synthesize and allow for a high degree of side-chain diversity. However, the increased flexibility of the peptoid backbone and the absence of the amide proton for hydrogen bonding can lead to a loss of the secondary structures often crucial for biological activity. Strategic incorporation of a few peptoid residues within a peptide sequence can be a way to balance stability and activity.[2]

Mechanism: Replacing a backbone amide bond with an ester bond is a more subtle modification that can still confer enhanced stability. The ester bond is generally more resistant to cleavage by proteases than the amide bond. This substitution also removes a hydrogen bond donor, which can impact the peptide's conformational preferences and its interactions with proteases.[10][11]

Comparative Performance: Amide-to-ester substitutions have been shown to improve the metabolic stability of peptides.[12] This modification is particularly interesting as it can also enhance membrane permeability.[10][11] While generally more stable than amides, esters can be susceptible to hydrolysis by esterases. The impact on receptor binding is context-dependent and needs to be evaluated on a case-by-case basis.

Side-Chain Modifications: Extending Reach and Shielding the Core

Modifying the amino acid side chains provides another avenue to improve the pharmacokinetic properties of peptides.

Mechanism: The covalent attachment of a lipid moiety, such as a fatty acid, to a peptide side chain (commonly on a lysine residue) is a clinically validated strategy to extend half-life.[13][14] Lipidation enhances the peptide's binding to serum albumin, a long-lived plasma protein. This association with the large albumin molecule shields the peptide from proteolysis and reduces its renal clearance.[14][15]

Comparative Performance: Lipidation is a highly effective strategy for prolonging the in vivo half-life of peptides, often extending it from minutes to hours or even days.[9][13] This approach has been successfully employed in several approved drugs, such as liraglutide and semaglutide.[14] The length and nature of the lipid chain can be tuned to optimize albumin binding and the overall pharmacokinetic profile. While lipidation itself does not directly prevent protease cleavage at the molecular level, the shielding effect of albumin provides substantial protection.

Mechanism: PEGylation involves the covalent attachment of polyethylene glycol (PEG) chains to a peptide. The large, hydrophilic PEG molecule creates a hydrodynamic shield around the peptide, sterically hindering the approach of proteases and reducing renal filtration.[16][17]

Comparative Performance: PEGylation is a well-established technique for extending the half-life of therapeutic proteins and peptides.[16] It can significantly improve metabolic stability and reduce immunogenicity.[18] However, the large size of the PEG chain can sometimes interfere with receptor binding, leading to a decrease in potency. The site and extent of PEGylation need to be carefully optimized to balance stability and activity. In some instances, lipidation has shown superior performance to PEGylation.[13]

Mechanism: Peptide stapling involves creating a covalent cross-link between two amino acid side chains within a peptide, typically to stabilize an α-helical conformation.[19][20] This "staple" pre-organizes the peptide into its bioactive shape, which can enhance receptor binding affinity.[21] The stabilized helical structure also protects the amide bonds within the helix from proteolytic degradation.[5][20]

Comparative Performance: Stapled peptides have demonstrated significantly improved proteolytic stability compared to their linear counterparts.[19][21] By locking the peptide in its active conformation, stapling can also lead to increased potency and cell permeability. The nature and position of the staple are critical for achieving the desired balance of stability, affinity, and cellular uptake.[21]

Global Constraints: The Power of the Ring

Imposing a global structural constraint on a peptide is a highly effective way to enhance its metabolic stability.

Mechanism: Cyclization involves forming a covalent bond to create a cyclic peptide. This can be achieved through head-to-tail, side-chain-to-side-chain, or head-to-side-chain linkages.[22][23] By eliminating the N- and C-termini, cyclization protects the peptide from degradation by exopeptidases. The constrained cyclic structure also reduces the flexibility of the peptide backbone, making it a poorer substrate for many endopeptidases.[22][24]

Comparative Performance: Cyclic peptides are generally much more stable to proteolysis than their linear counterparts.[22] This increased stability, combined with a more defined conformation, often leads to higher receptor affinity and selectivity.[22] Cyclization is a widely used and highly effective strategy in peptide drug design, with numerous cyclic peptide drugs on the market.[22] The combination of cyclization with other modifications, such as N-methylation or D-amino acid incorporation, can lead to peptides with exceptional stability and oral bioavailability.[3][25]

Experimental Protocols

A solid understanding of experimental methodologies is crucial for the successful implementation of these stability-enhancing strategies. Below are key protocols for peptide synthesis, modification, and stability assessment.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This is the standard method for synthesizing the linear peptide precursors for all the modifications described.

dot ```dot graph SPPS_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Resin [label="Resin Swelling"]; Fmoc_Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; Washing1 [label="Washing"]; AA_Coupling [label="Amino Acid Coupling\n(e.g., HATU/DIPEA)"]; Washing2 [label="Washing"]; Repeat [label="Repeat for\nEach Amino Acid", shape=ellipse, style=dashed]; Cleavage [label="Cleavage from Resin\n& Side-Chain Deprotection\n(e.g., TFA cocktail)"]; Purification [label="Purification\n(RP-HPLC)"];

Resin -> Fmoc_Deprotection; Fmoc_Deprotection -> Washing1; Washing1 -> AA_Coupling; AA_Coupling -> Washing2; Washing2 -> Repeat [style=dashed]; Repeat -> Fmoc_Deprotection [style=dashed]; Washing2 -> Cleavage [label="Final Cycle"]; Cleavage -> Purification; }

Caption: Workflow for an in vitro plasma stability assay.

Step-by-Step Methodology:

  • Prepare Peptide Stock: Dissolve the purified peptide in a suitable solvent (e.g., water or DMSO) to create a concentrated stock solution.

  • Incubation: Add the peptide stock solution to pre-warmed human or animal plasma to a final concentration of, for example, 100 µg/mL. Incubate the mixture at 37°C with gentle agitation.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quench Reaction: Immediately stop the enzymatic degradation by adding two volumes of a protein precipitating agent, such as ice-cold acetonitrile, to the aliquot.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.

  • Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation products. Analyze the amount of remaining intact peptide at each time point using LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the peptide's half-life (t½). [26]

Conclusion: A Tailored Approach to Peptide Stability

The quest for metabolically robust peptide therapeutics has moved beyond a singular reliance on N-methylation. A diverse and powerful array of chemical modification strategies is now at the disposal of researchers. The optimal choice of modification is not a one-size-fits-all solution but rather depends on the specific peptide sequence, its therapeutic target, and the desired pharmacokinetic profile. A systematic and comparative evaluation of these alternatives, as outlined in this guide, will enable the rational design of next-generation peptide drugs with enhanced stability, improved efficacy, and greater clinical potential. By understanding the mechanistic nuances and having access to robust experimental protocols, scientists are well-equipped to navigate the complexities of peptide drug development and unlock the full therapeutic promise of these remarkable molecules.

References

Click to expand
  • Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. (n.d.). In PMC. Retrieved February 17, 2026, from [Link]

  • Toth, I., & Simerska, P. (2014). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. PMC. [Link]

  • Cyclic vs Linear Peptides: Key Differences. (2025, November 20). GenScript. [Link]

  • Gilon, C., et al. (2008). Structure-activity relationship and metabolic stability studies of Backbone cyclization and N-methylation of melanocortin peptides. The Hebrew University of Jerusalem. [Link]

  • Kessler, H., & Biron, E. (2018). Improving oral bioavailability of cyclic peptides by N-methylation. PubMed. [Link]

  • Kessler, H., & Biron, E. (2018). Improving Oral Bioavailability of Cyclic Peptides by N-Methylation. ResearchGate. [Link]

  • Nielsen, D. S., et al. (2014). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. PNAS. [Link]

  • Sando, S., et al. (2023, March 20). Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides. Nature Communications. [Link]

  • Protease Stability of the Non-Covalent Staple Temporin L Peptide. (n.d.). University of Wolverhampton. Retrieved February 17, 2026, from [Link]

  • Sando, S., et al. (2023). Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides. PubMed. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024, October 14). ACS Pharmacology & Translational Science. [Link]

  • Ciulli, A., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. PMC. [Link]

  • Stapled Peptides Inhibitors: A New Window for Target Drug Discovery. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. (n.d.). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Amide-to-Ester Substitution Improves Membrane Permeability of a Cyclic Peptide Without Altering Its Three-Dimensional Structure. (n.d.). ChemRxiv. Retrieved February 17, 2026, from [Link]

  • Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. (2019, October 10). MDPI. [Link]

  • Stapled peptides: targeting protein-protein interactions in drug development. (2024, April 18). Open Exploration Publishing. [Link]

  • Synthesis of N-substituted peptide amides. (n.d.). Google Patents.
  • Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Summary of the experimental conditions employed for SPPS. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2008, July 18). CIPSM. [Link]

  • Strategies for Improving Peptide Stability and Delivery. (2022, October 19). MDPI. [Link]

  • A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. (2010, January 15). PubMed. [Link]

  • PEPlife2: A Updated Repository of the Half-life of Peptides. (2025, May 16). bioRxiv. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017, July 19). ResearchGate. [Link]

  • Strategies to Optimize Peptide Stability and Prolong Half-Life. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • oNBS−SPPS: A New Method for Solid-Phase Peptide Synthesis. (n.d.). Journal of the American Chemical Society. Retrieved February 17, 2026, from [Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Springer. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved February 17, 2026, from [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024, July 5). ACS Biomaterials Science & Engineering. [Link]

  • A review on impact of pegylation on biopharmaceuticals. (2022, April 18). ScienceScholar. [Link]

  • Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Effect of PEGylation on pharmaceuticals. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Identification of Protease Specificity by Combining Proteome-Derived Peptide Libraries and Quantitative Proteomics. (2016, April 27). ResearchGate. [Link]

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Identification of Protease Specificity by Combining Proteome-Derived Peptide Libraries and Quantitative Proteomics*. (n.d.). FreiDok plus. Retrieved February 17, 2026, from [Link]

  • Approaches for peptide and protein cyclisation. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024, August 12). PMC. [Link]

  • Approaches to the synthesis of cyclic peptides with inhibitory activity. (n.d.). IRIS UPO. Retrieved February 17, 2026, from [Link]

  • A Comprehensive Review on Current Advances in Peptide Drug Development and Design. (2019, May 14). MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Boc-N-Me-L-2-aminohexanoic acid

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1] Executive Safety Summary Compound: Boc-N-Me-L-2-aminohexanoic acid (Synonyms: Boc-N-Me-Nle-OH; Boc-N-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

Executive Safety Summary

Compound: Boc-N-Me-L-2-aminohexanoic acid (Synonyms: Boc-N-Me-Nle-OH; Boc-N-methyl-L-norleucine) CAS: 117903-25-0 Physical State: Typically a viscous yellow oil or low-melting solid.[1] Primary Risk: Enhanced Dermal Absorption. Unlike standard amino acids, the N-methyl modification significantly increases lipophilicity, potentially facilitating rapid membrane permeability.[1] Treat this compound as a permeation hazard rather than a simple contact irritant.

Hazard Analysis & Risk Assessment (The "Why")

As scientists, we must look beyond the generic "Irritant" label. While the Safety Data Sheet (SDS) for Boc-amino acids typically lists H315 (Skin Irritation) and H319 (Eye Irritation), the structural modification of this specific reagent demands a higher tier of caution.

  • The N-Methyl Factor: Methylation of the amide nitrogen removes a hydrogen bond donor, reducing the energy penalty for desolvation.[1] This increases the compound's solubility in organic membranes (lipophilicity).

  • Operational Implication: Standard latex gloves are insufficient. The compound can permeate standard barriers faster than non-methylated analogs.

  • Inhalation Risk: If the compound is in solid form (or lyophilized), the dust is an airway sensitizer (H335). If an oil, aerosolization during pipetting is the primary respiratory vector.

Risk Assessment Logic Flow

(Visualizing the decision-making process for PPE selection)

RiskAssessment Start Start: Risk Assessment StateCheck Check Physical State Start->StateCheck IsSolid Solid / Powder? StateCheck->IsSolid Yes IsOil Viscous Oil? StateCheck->IsOil No (Default) DustRisk Risk: Inhalation (Dust) IsSolid->DustRisk PermRisk Risk: Dermal Permeation IsOil->PermRisk SolidPPE Action: Fume Hood + Anti-Static Gun DustRisk->SolidPPE FinalCheck Standard: Eye Protection (Goggles) + Lab Coat SolidPPE->FinalCheck OilPPE Action: Double Nitrile Gloves (Change every 15 mins) PermRisk->OilPPE OilPPE->FinalCheck

Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the reagent.[1]

PPE Hierarchy & Selection Guide

This protocol utilizes a Barrier-Redundancy Strategy . We assume the primary barrier (gloves) may fail, necessitating a secondary layer or engineering control.

Body AreaRecommended PPETechnical Rationale
Respiratory Primary: Chemical Fume Hood (Face velocity: 100 fpm).Secondary: N95/P100 Respirator (only if outside hood).[1]Prevents inhalation of aerosols (oil) or particulates (solid). The fume hood is non-negotiable for N-methylated derivatives due to unknown toxicology.
Hand (Dermal) Double Gloving Protocol: 1. Inner: 4 mil Nitrile (High dexterity)2. Outer: 5-8 mil Nitrile or Neoprene (Chemical resistance)N-Me-Nle is lipophilic.[1] Double gloving creates a "sacrificial" outer layer. If the outer glove is splashed, strip and replace immediately without exposing skin.
Ocular Chemical Splash Goggles (ANSI Z87.1)Avoid standard safety glasses.[2]As a likely oil/viscous liquid, the risk of splash during transfer is higher than with dry powders. Goggles seal the eyes from vapors and micro-droplets.
Body Synthetic/Cotton Blend Lab Coat + Chemical Apron Cotton absorbs; synthetics repel. A blend offers balance. A rubberized apron is required if handling >5g quantities to prevent soak-through.[1]

Operational Protocol: Safe Handling Workflow

Scenario A: Handling the Viscous Oil (Most Common)

Context: Boc-N-Me-Nle-OH often presents as a thick oil that is difficult to pipette.[1]

  • Preparation:

    • Bring the reagent to room temperature in a desiccator to prevent water condensation (which hydrolyzes the Boc group).

    • Don PPE: Lab coat -> Inner Gloves -> Goggles -> Outer Gloves.[1]

  • Solubilization (The "Dilution Strategy"):

    • Instead of weighing the oil directly (which is messy and risky), dissolve the entire commercial vial in a known volume of solvent (e.g., DMF or DCM) inside the original bottle.

    • Calculate the concentration (Molarity).

    • Why? Handling a solution is safer and more precise than scraping viscous oil.

  • Transfer:

    • Use a glass syringe with a Luer-lock tip for transfers.[1] Avoid plastic pipettes which may degrade in DCM.

Scenario B: Handling the Solid/Powder

Context: If lyophilized or crystallized.

  • Static Control:

    • Boc-amino acids are prone to static charge.[1] Use an ionizing fan or anti-static gun inside the weigh station.

    • Risk:[3][4][5] Static can cause powder to "jump" onto gloves or cuffs.

  • Weighing:

    • Never weigh on an open bench. Use a balance enclosure or fume hood.

    • Clean the spatula with methanol immediately after use.

Gowning & De-Gowning Workflow

(Critical for preventing cross-contamination)

Gowning Step1 1. Wash Hands Step2 2. Inner Gloves (Nitrile) Step1->Step2 Step3 3. Lab Coat (Buttoned) Step2->Step3 Step4 4. Outer Gloves (Over Cuffs) Step3->Step4 Step5 Experiment Step4->Step5 Step6 5. Remove Outer Gloves (In Hood) Step5->Step6 Step7 6. Remove Coat Step6->Step7 Step8 7. Wash Hands Step7->Step8

Figure 2: Sequential gowning protocol emphasizing the "Outer Glove" as the primary contamination barrier.

Disposal & Decontamination

Do not treat this as general trash. The N-methyl group implies potential biological activity (peptidomimetic properties).[1]

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a Hazardous Solid Waste container (yellow bag/bin).

  • Liquid Waste:

    • If dissolved in DCM/DMF: Halogenated Organic Waste .

    • If dissolved in Methanol/Ethanol: Non-Halogenated Organic Waste .

  • Spill Cleanup:

    • Cover spill with vermiculite or absorbent pads.

    • Clean area with 10% sodium carbonate solution (to neutralize any potential free acid), followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[3][5] Hold eyelids open. The lipophilic nature means the chemical resists washing; time is critical.

  • Skin Contact:

    • Do NOT use solvents (acetone/ethanol) to wash skin; this drives the chemical deeper into the dermis.

    • Wash with mild soap and copious water.

    • Consult a physician if redness appears (delayed sensitization is possible).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2733501 (Boc-Nle-OH). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • University of California, Berkeley (EH&S). (2022). Safe Storage and Handling of Hazardous Chemicals. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.